molecular formula C7H5BrF3NO B1448036 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227499-22-0

6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1448036
CAS No.: 1227499-22-0
M. Wt: 256.02 g/mol
InChI Key: ZAMHUDBUJDKQEB-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5BrF3NO and its molecular weight is 256.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-3-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMHUDBUJDKQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227499-22-0
Record name 6-bromo-3-methoxy-2-(trifluoromethyl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine, a key heterocyclic building block in modern drug discovery and agrochemical development.[1] For professionals in these fields, unambiguous structural confirmation is paramount, and ¹H NMR is the primary analytical tool for this purpose. This document moves beyond a simple data report, offering a detailed theoretical prediction of the spectrum based on first principles of substituent effects, followed by a robust, field-proven experimental protocol for acquiring and processing high-quality data. We will explore the causal relationships between the molecule's unique electronic architecture—shaped by the competing influences of the electron-withdrawing trifluoromethyl and bromine substituents and the electron-donating methoxy group—and the resulting chemical shifts and coupling constants. This guide is designed to equip researchers with the expertise to predict, acquire, and confidently interpret the ¹H NMR spectrum of this and structurally related compounds.

Introduction: The Structural Significance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry. The introduction of specific substituents, such as a trifluoromethyl (CF₃) group, a methoxy (OCH₃) group, and a halogen (Br), allows for the fine-tuning of a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The title compound, this compound (CAS No. 1227499-22-0), represents a synthetically valuable intermediate, presenting multiple reaction sites for further chemical elaboration.[3]

Accurate and complete characterization of such intermediates is a non-negotiable checkpoint in any synthetic campaign. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule's proton environment, confirming its identity and purity.[4] This guide will deconstruct the expected ¹H NMR spectrum of this specific pyridine derivative.

Theoretical ¹H NMR Spectral Prediction

A priori analysis of a molecule's structure allows for a robust prediction of its NMR spectrum. This predictive process is fundamental to confirming an experimental result.[5]

Molecular Structure and Proton Environments

The structure of this compound possesses two distinct types of proton environments:

  • Aromatic Protons: Two protons are attached to the pyridine ring at positions 4 and 5 (hereafter denoted H-4 and H-5). These are chemically non-equivalent due to their different proximity to the substituents.

  • Methoxy Protons: Three equivalent protons of the methoxy group (-OCH₃).

Figure 1: Structure of this compound
Prediction of Chemical Shifts (δ)

The chemical shift of each proton is determined by its local electronic environment, which is heavily modulated by the inductive and resonance effects of the substituents.[6]

  • Methoxy Protons (-OCH₃): Methoxy groups attached to aromatic rings typically appear as a sharp singlet. The resonance is relatively shielded, and the expected chemical shift is in the range of δ 3.9 – 4.1 ppm .[7][8]

  • Aromatic Protons (H-4 and H-5):

    • Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms. It strongly deshields the entire ring, particularly the ortho and para positions, causing a downfield shift.[2]

    • Bromine Atom (-Br): Bromine is electronegative and exerts an electron-withdrawing inductive effect, which is deshielding. It also possesses lone pairs that can participate in resonance, which is a shielding effect, but for halogens, the inductive effect typically dominates.

    • Methoxy Group (-OCH₃): The oxygen atom is electron-withdrawing inductively but is a strong electron-donating group via resonance (a shielding effect), particularly for the ortho and para positions.[7]

    • Analysis for H-4: This proton is para to the bromine atom and meta to both the -CF₃ and -OCH₃ groups. It will be significantly influenced by the resonance effects of the methoxy group (shielding) and deshielding from the -CF₃ group.

    • Analysis for H-5: This proton is ortho to the bromine atom and meta to the -CF₃ and -OCH₃ groups. It will be strongly deshielded by the inductive effect of the adjacent bromine.

    Considering these competing effects, we can predict the relative positions. The H-5 proton, being ortho to the strongly deshielding bromine, is expected to be further downfield than H-4. Based on data from analogous substituted pyridines, the expected chemical shifts are:

    • H-5: δ ≈ 7.8 – 8.0 ppm

    • H-4: δ ≈ 7.3 – 7.5 ppm

Prediction of Spin-Spin Coupling

Spin-spin coupling provides information about the connectivity of protons.[9]

  • Methoxy Protons: These three protons have no adjacent proton neighbors, so their signal will not be split. It will appear as a singlet (s) .

  • Aromatic Protons: H-4 and H-5 are on adjacent carbons (ortho relationship). They will mutually split each other's signals.

    • The signal for H-4 will be split by H-5 into a doublet (d) .

    • The signal for H-5 will be split by H-4 into a doublet (d) .

  • Coupling Constant (J): The magnitude of the splitting, the coupling constant (J), for ortho protons on a pyridine ring (³JHH) is typically in the range of 8.0 – 9.0 Hz .[10] The J-value for the H-4 doublet must be identical to the J-value for the H-5 doublet.

H4 H-4 H5 H-5 H4->H5 ³J ≈ 8-9 Hz caption Figure 2: Ortho coupling between H-4 and H-5.

Figure 2: Ortho coupling between H-4 and H-5.
Summary of Predicted ¹H NMR Spectrum

The predicted data for a spectrum acquired in CDCl₃ are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H-57.8 – 8.01HDoublet (d)8.0 – 9.0
H-47.3 – 7.51HDoublet (d)8.0 – 9.0
-OCH₃3.9 – 4.13HSinglet (s)N/A

Recommended Experimental Protocol for ¹H NMR Acquisition

To validate the theoretical prediction, acquiring a high-quality, high-resolution spectrum is essential. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Reagents
  • This compound (≥98% purity)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR Tubes (e.g., Wilmad-LabGlass, 535-PP or equivalent)

  • Pasteur pipette

  • Vial for sample dissolution

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial.

  • Dissolution: Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl₃ (with TMS) to the vial.

  • Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. The solution should be clear and colorless.

  • Transfer: Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup (Example: 400 MHz Spectrometer)
  • Instrument Login: Access the spectrometer control software.

  • Sample Insertion: Insert the prepared NMR tube into the spinner turbine and place it in the magnet.

  • Locking: Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. This step is critical for maintaining a stable magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. Aim for sharp, symmetrical solvent and TMS peaks. This directly impacts spectral resolution.

Data Acquisition Parameters

The following table provides a standard set of parameters for acquiring a routine ¹H NMR spectrum.

ParameterRecommended ValueRationale
Pulse Programzg30Standard 30-degree pulse experiment for quantitative results.
Number of Scans (ns)16Sufficient for good signal-to-noise (S/N) for a 5-10 mg sample.
Acquisition Time (aq)~4 secondsProvides adequate digital resolution.
Relaxation Delay (d1)2 secondsAllows for sufficient relaxation of protons between pulses.
Spectral Width (sw)20 ppm (e.g., from -2 to 18 ppm)Ensures all signals, including any potential impurities, are captured.
Receiver Gain (rg)Auto-adjustOptimizes the signal intensity without causing receiver overload.
ReferenceTMS (δ 0.00 ppm)Internal standard for accurate chemical shift calibration.

Spectrum Processing and Interpretation Workflow

Once the Free Induction Decay (FID) is acquired, it must be processed to generate the final spectrum.

A Acquire FID Data B Fourier Transform (FT) A->B C Phase Correction B->C D Baseline Correction C->D E Reference to TMS (0 ppm) D->E F Peak Picking & Integration E->F G Assign Peaks to Protons F->G caption Figure 3: Workflow for NMR data processing.

Figure 3: Workflow for NMR data processing.
  • Fourier Transformation: The raw time-domain signal (FID) is converted into the frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The TMS peak is calibrated to δ 0.00 ppm.

  • Integration: The area under each signal is calculated. The integral of the singlet (-OCH₃) should be set to 3H, and the integrals of the two doublets should be approximately 1H each.

  • Peak Assignment: The processed experimental data is compared against the predicted values (Section 2.4) to confirm the structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be clean and highly informative, characterized by three distinct signals: a singlet for the methoxy group around δ 4.0 ppm and two doublets in the aromatic region (δ 7.3-8.0 ppm) corresponding to the two coupled ring protons. The specific chemical shifts are a direct consequence of the complex interplay of substituent electronic effects. By following the detailed experimental and processing protocols outlined in this guide, researchers can reliably acquire and interpret this spectrum, ensuring the structural integrity of this valuable chemical intermediate for applications in drug development and beyond.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0015644). Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • ACS Publications. (n.d.). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]

  • ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Site-Specific CH Chalcogenation of Quinoxalin-2(1H). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • SpringerLink. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]

  • ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Data of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. Among its variants, ¹³C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule. This technical guide offers a comprehensive analysis of the ¹³C NMR data for 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of public, experimentally derived spectra for this specific compound, this guide will present a detailed prediction of the ¹³C NMR spectrum, grounded in the analysis of structurally related analogs and established principles of NMR spectroscopy. We will delve into the rationale behind the predicted chemical shifts and coupling constants, provide a robust experimental protocol for data acquisition, and utilize visualizations to clarify structural and analytical concepts.

Predicted ¹³C NMR Spectral Data and Interpretation

The structure of this compound, with the IUPAC numbering convention, is presented below. The predicted ¹³C NMR data is based on an analysis of the known spectral data for 2-methoxy-3-(trifluoromethyl)pyridine and 5-Bromo-2-(trifluoromethyl)pyridine, taking into account the additive effects of the bromo, methoxy, and trifluoromethyl substituents on the pyridine ring. The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl₃).

G cluster_workflow Workflow for 13C NMR Data Acquisition and Analysis A Sample Preparation B Instrument Setup & Calibration A->B C 1D Proton NMR Acquisition B->C D 13C NMR Parameter Optimization C->D E 13C NMR Data Acquisition D->E F Data Processing E->F G Spectral Analysis & Interpretation F->G

Caption: A generalized workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. A small amount can be added directly to the sample.

Instrument Setup and Calibration
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral dispersion.

  • Probe Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the ¹³C frequency and matched to the impedance of the spectrometer's electronics to ensure maximum sensitivity.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: The homogeneity of the magnetic field is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

¹³C NMR Data Acquisition Parameters
  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used. This sequence employs a 30° pulse angle to allow for a shorter relaxation delay.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially the quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) should be sufficient to cover the expected chemical shift range.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹³C NMR data for this compound. By understanding the influence of the various substituents on the chemical shifts and recognizing the characteristic C-F coupling patterns, researchers can confidently interpret the ¹³C NMR spectrum of this and related molecules. The detailed experimental protocol provided herein serves as a practical guide for obtaining high-quality spectral data, which is fundamental for unambiguous structure elucidation and characterization in the fields of drug discovery and materials science.

References

  • Reich, H. J. ¹³C NMR Spectroscopy. University of Wisconsin. [Link]

  • Jacobsen, N. E. NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, 2007.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • University of Ottawa NMR Facility Blog. ¹³C NMR of Fluorinated Organics. [Link]

  • Royal Society of Chemistry. Supporting Information for "A general and practical copper-catalyzed trifluoromethylation of aryl and vinyl iodides with fluoroform-derived CuCF₃". [Link]

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Blueprint of a Key Pharmaceutical Intermediate

6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique combination of a bromine atom, a methoxy group, and a trifluoromethyl group on a pyridine core imparts specific chemical properties that are leveraged in the synthesis of more complex molecules. The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2]

Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of such compounds. It provides precise information on the molecular weight and elemental composition and offers a detailed fingerprint of the molecule's fragmentation pattern upon ionization. This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound under both hard and soft ionization techniques, offering a predictive framework for researchers in drug discovery and development.

Molecular Characteristics

A thorough understanding of the mass spectrometry of this compound begins with its fundamental molecular properties.

PropertyValueSource
Molecular Formula C₇H₅BrF₃NO[3]
Monoisotopic Mass 254.9507 Da[3]
Average Molecular Weight 256.02 g/mol [4]

The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[5] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass-to-charge units (M and M+2).[6] This distinctive signature is a powerful diagnostic tool in the identification of brominated compounds.

Ionization Techniques: A Deliberate Choice for Optimal Analysis

The choice of ionization technique is critical in mass spectrometry as it dictates the type and extent of fragmentation observed, and consequently, the structural information that can be obtained.[7]

Electron Ionization (EI): The Hard Ionization Approach for Structural Fingerprinting

Electron Ionization (EI) is a high-energy, "hard" ionization technique that typically leads to extensive fragmentation.[7] This extensive fragmentation provides a detailed and reproducible "fingerprint" of the molecule, which is invaluable for structural confirmation and library matching.

Experimental Workflow for Electron Ionization Mass Spectrometry

EI_Fragmentation M [M]+• m/z 255/257 F1 [M - Br]+ m/z 176 M->F1 - •Br F2 [M - CF3]+ m/z 186/188 M->F2 - •CF3 F3 [M - CH3]+ m/z 240/242 M->F3 - •CH3 F4 [M - CH2O]+• m/z 225/227 M->F4 - CH2O F5 [M - CF2]+• m/z 205/207 M->F5 - :CF2

Caption: Predicted EI fragmentation of the target molecule.

Electrospray Ionization (ESI): The Soft Ionization Approach for Molecular Ion Confirmation

Electrospray Ionization (ESI) is a "soft" ionization technique that imparts less energy to the analyte molecule, resulting in minimal fragmentation. [8]This makes it the ideal method for confirming the molecular weight of the compound, as the spectrum is typically dominated by the protonated molecule [M+H]⁺ or other adducts.

Experimental Workflow for Electrospray Ionization Mass Spectrometry

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Predicted ESI-MS Behavior and Collision-Induced Dissociation (CID)

In positive ion mode ESI-MS, this compound is expected to readily form the protonated molecule, [M+H]⁺, at m/z 255.9579. [3]Other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 277.9399, may also be observed. [3] To induce fragmentation in an ESI experiment, tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is employed. [9]In a CID experiment, the precursor ion of interest (e.g., [M+H]⁺) is isolated and then fragmented by collision with an inert gas. The resulting product ions provide valuable structural information.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺

The protonated molecule is likely to fragment via the following pathways under CID conditions:

  • Loss of a Trifluoromethyl Group (as HF and CF₂): While direct loss of the trifluoromethyl radical is less common in CID of even-electron ions, sequential losses or rearrangements are possible.

  • Loss of a Methyl Group (as CH₄): The protonated methoxy group can facilitate the loss of a neutral methane molecule.

  • Loss of Bromine: The C-Br bond may cleave, though this is often less favorable than other pathways in CID of protonated molecules.

Predicted ESI-MS/MS Fragmentation Pathways

ESI-MSMS_Fragmentation MH [M+H]+ m/z 256/258 F1 [M+H - HF]+ m/z 236/238 MH->F1 - HF F2 [M+H - CH4]+ m/z 240/242 MH->F2 - CH4 F3 [M+H - Br]+• m/z 177 F1->F3 - CF2

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Data Interpretation and Structural Verification

The interpretation of the mass spectrum of this compound requires a systematic approach:

  • Identify the Molecular Ion Peak(s): In EI-MS, look for a pair of peaks with nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. In ESI-MS, the [M+H]⁺ or other adducts will exhibit this same pattern.

  • Analyze the Isotopic Patterns of Fragment Ions: The presence or absence of the characteristic bromine isotopic pattern in fragment ions will indicate whether the bromine atom has been retained or lost.

  • Propose Fragmentation Pathways: Based on the mass differences between the molecular ion and the fragment ions, propose logical fragmentation pathways consistent with the known fragmentation behavior of the functional groups present.

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, thus confirming the proposed structures.

Conclusion

References

  • Marinković, A., Vasiljević, T., Laušević, M., & Jovanović, B. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 74(3), 223–235.
  • Lawrence, R., & Waight, E. S. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6.
  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • American Chemical Society. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics.
  • Wikipedia. (n.d.).
  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
  • YouTube. (2023).
  • MassBank. (2016). Pyridine; LC-ESI-QFT; MS2; CE: 35 NCE; R=35000; [M+H]+.
  • American Chemical Society. (2026). The Effect of Allosteric Conformational Regulation on the Crystal Packing of Aromatic Amide Metallomacrocycles via Ligand. Journal of the American Chemical Society.
  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.).
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  • Chemguide. (n.d.). mass spectra - the M+2 peak.
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  • MDPI. (2023). A Mechanism Study on the (+)
  • ChemicalBook. (n.d.). 6-Bromo-3-methoxy-2-nitro-pyridine Product Description.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram.
  • ACS Publications. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters.
  • National Institute of Standards and Technology. (n.d.).
  • National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • Wiley. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023.
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  • Sigma-Aldrich. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1.
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Methodological & Application

Application Note & Protocol: Buchwald-Hartwig Amination of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine. This transformation is critical for synthesizing substituted aminopyridines, which are key structural motifs in numerous pharmaceutical agents. The substrate presents unique challenges due to its electron-deficient nature and significant steric hindrance adjacent to the reaction center. This guide details the mechanistic rationale, critical parameter selection, a robust step-by-step protocol, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction and Scientific Context

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C–N) bonds, a cornerstone of modern organic synthesis.[1][2] Its development has revolutionized the synthesis of aryl amines, offering a versatile and functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution.[1]

The target substrate, this compound, is a challenging electrophile for this transformation. The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group significantly decrease the electron density of the aromatic ring. This electronic deficiency, combined with the steric bulk of the CF₃ group at the C2 position, complicates the key oxidative addition and reductive elimination steps of the catalytic cycle.[1][3] Therefore, careful selection of the catalyst system—specifically the palladium precatalyst, ligand, and base—is paramount for achieving high yields and avoiding common side reactions such as hydrodehalogenation.

This application note presents a validated protocol using a modern, highly active palladacycle precatalyst and a sterically demanding biarylphosphine ligand, designed to overcome these specific challenges.

The Catalytic Cycle: Mechanism of Action

Understanding the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4][5] The use of a Pd(II) precatalyst provides an air-stable source of the active Pd(0) catalyst, which is generated in situ.[6][7]

The key steps are as follows:[1][4][5]

  • Catalyst Activation: The Pd(II) precatalyst is reduced to the active L-Pd(0) species in the presence of the base and/or amine.[6]

  • Oxidative Addition: The L-Pd(0) complex undergoes oxidative addition into the aryl-bromide bond of the pyridine substrate, forming a Pd(II) intermediate.[1][4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[8][9]

  • Reductive Elimination: This is often the rate-determining step.[10] The C–N bond is formed as the desired aminopyridine product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst.[1][4]

Buchwald_Hartwig_Cycle Figure 1: Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex (Pd-II) Pd0->OA_Complex Oxidative Addition Amido_Complex Palladium-Amido Complex (Pd-II) OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination prod_out Ar-NR'R'' (Product) Amido_Complex->prod_out baseH_out [Base-H]+ Br- Amido_Complex->baseH_out sub_in Ar-Br (Substrate) sub_in->OA_Complex amine_in HNR'R'' (Amine) amine_in->Amido_Complex base_in Base base_in->Amido_Complex

Caption: Figure 1: Buchwald-Hartwig Catalytic Cycle

Critical Parameter Selection: A Rationale-Driven Approach

Success in coupling this challenging substrate hinges on the synergistic effect of the catalyst, ligand, base, and solvent.

ParameterRecommended ChoiceRationale & Justification
Palladium Precatalyst G4 Palladacycle (e.g., XPhos Pd G4)Fourth-generation (G4) palladacycle precatalysts offer superior air and moisture stability, ensuring the reliable and rapid generation of the active monoligated L-Pd(0) species upon exposure to a base.[6] This reliability is crucial for achieving reproducible results, especially on a small scale.
Ligand Bulky Biarylphosphine (e.g., XPhos)The substrate's steric hindrance from the C2-CF₃ group requires a bulky ligand.[1][3] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) promote the formation of a monoligated palladium center, which accelerates both the oxidative addition and the crucial reductive elimination steps.[1]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to efficiently deprotonate the coordinated amine without competing in side reactions.[5] NaOtBu is highly effective, but must be handled under inert conditions due to its hygroscopic nature. For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, though often at the cost of reaction rate.[11]
Solvent Anhydrous Aprotic Solvent (e.g., Toluene or Dioxane)Aprotic, non-coordinating solvents are essential. Toluene and 1,4-dioxane are widely used as they effectively solubilize the reactants and catalyst system without interfering with the palladium center.[6][12] Strict anhydrous conditions are mandatory to prevent catalyst deactivation and hydrolysis of the base.
Temperature 80–110 °CThe C-Br bond of this electron-deficient pyridine is relatively strong, and the overall transformation can be slow at lower temperatures. Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature should be determined empirically.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine). Safety Note: This reaction should be performed by trained personnel in a well-ventilated fume hood. All reagents are hazardous and require appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialGrade/PuritySupplier (Example)Notes
This compound>97%Major Chemical SupplierStore under inert gas.
Secondary Amine (e.g., Morpholine)>99%, AnhydrousMajor Chemical SupplierUse a freshly opened bottle or distill from CaH₂.
XPhos Pd G4Catalyst GradeMajor Chemical SupplierHandle quickly in air; store under argon.
Sodium tert-butoxide (NaOtBu)>98%Major Chemical SupplierHighly hygroscopic. Handle exclusively in a glovebox.
TolueneAnhydrous, >99.8%Major Chemical SupplierUse from a solvent purification system or a sealed bottle.
Reaction Vial (e.g., 2-dram)BorosilicateN/AMust be oven-dried and cooled under vacuum/inert gas.
Stir BarPTFE-coatedN/AOven-dried.
Step-by-Step Workflow

The following workflow diagram illustrates the key stages of the experimental procedure.

Workflow Figure 2: Experimental Workflow cluster_prep Inert Atmosphere Setup (Glovebox) cluster_reaction Fume Hood Setup cluster_workup Post-Reaction Workup prep_vial 1. Add Solids to Vial (Substrate, NaOtBu, Catalyst) add_liquids 2. Add Solvent & Amine prep_vial->add_liquids Transfer from glovebox seal_react 3. Seal Vial & Heat add_liquids->seal_react monitor 4. Monitor by TLC/LC-MS seal_react->monitor quench 5. Quench & Dilute monitor->quench Upon completion extract 6. Liquid-Liquid Extraction quench->extract purify 7. Purify by Chromatography extract->purify

Sources

Mastering the Sonogashira Coupling of Bromopyridines: An Application Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine Alkynylation

The Sonogashira cross-coupling reaction, a palladium- and copper-co-catalyzed transformation to form a C(sp²)–C(sp) bond between an aryl/vinyl halide and a terminal alkyne, stands as a cornerstone of modern organic synthesis.[1] Its application to heteroaromatic systems, particularly pyridines, is of paramount importance in medicinal chemistry and materials science. The resulting alkynylpyridines are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1]

Bromopyridines are often the substrates of choice for these transformations due to their optimal balance of reactivity and stability, offering a distinct advantage over the more reactive but less stable iodopyridines and the less reactive chloropyridines.[2] However, the successful execution of the Sonogashira coupling with bromopyridines is not without its nuances. The inherent electronic properties of the pyridine ring and the potential for the nitrogen lone pair to interact with the catalytic system necessitate a carefully considered approach to reaction design and optimization.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the critical parameters governing the Sonogashira coupling of bromopyridines. We will delve into the mechanistic underpinnings, dissect the roles of each reaction component, offer field-proven protocols, and provide a systematic troubleshooting framework to empower you to achieve high-yielding, reproducible results.

Deconstructing the Reaction: Key Parameters and Their Mechanistic Implications

The success of a Sonogashira coupling hinges on the harmonious interplay of several key components. Understanding the role of each is critical for rational optimization and troubleshooting.

The Catalytic Heart: Palladium and Copper

The reaction proceeds via two interconnected catalytic cycles, as illustrated below.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Rate-Determining) Pd0->Pd_add Ar-Br Pd_complex Br-Pd(II)L₂(Py) Pd_add->Pd_complex Pd_trans Transmetalation Pd_complex->Pd_trans Cu-C≡CR Pd_alkynyl Py-Pd(II)L₂(C≡CR) Pd_trans->Pd_alkynyl Pd_reduct Reductive Elimination Pd_alkynyl->Pd_reduct Pd_reduct->Pd0 Py-C≡CR Product Alkynylpyridine (Py-C≡CR) Pd_reduct->Product CuX Cu(I)Br Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne H-C≡CR Base_step Deprotonation Cu_alkyne->Base_step Cu_acetylide Cu(I) Acetylide Cu_acetylide->Pd_trans Base_step->Cu_acetylide Base Bromopyridine Bromopyridine (Ar-Br) Bromopyridine->Pd_add Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_alkyne caption Figure 1: The dual catalytic cycles of the Sonogashira coupling.

Figure 1: The dual catalytic cycles of the Sonogashira coupling.

  • Palladium Catalyst: The workhorse of the reaction is a palladium(0) species, which undergoes oxidative addition with the bromopyridine.[4] While Pd(PPh₃)₄ is a common choice, Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred due to their greater air stability.[4] These are reduced in situ to the active Pd(0) species. The choice of palladium source and its ligands is critical and is discussed further below.

  • Copper(I) Co-catalyst: Typically, copper(I) iodide (CuI) is used to facilitate the formation of a copper acetylide intermediate.[5] This species readily undergoes transmetalation with the palladium complex, a step that is generally faster than the direct reaction of the alkyne with the palladium center. However, the presence of copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[2]

The Influence of the Bromopyridine Substrate

The position of the bromine atom and the nature of other substituents on the pyridine ring significantly impact reactivity.

  • Positional Isomers (2-, 3-, vs. 4-Bromopyridine): The electron density at the carbon bearing the bromine atom influences the rate of oxidative addition. Electron-deficient pyridines are generally more reactive. The reactivity order is typically 4-bromopyridine ≈ 2-bromopyridine > 3-bromopyridine, reflecting the electron-withdrawing nature of the nitrogen atom at the ortho and para positions.

  • Electronic Effects of Substituents:

    • Electron-withdrawing groups (EWGs) such as -NO₂, -CN, and -CF₃ increase the electrophilicity of the C-Br bond, accelerating the rate-determining oxidative addition step and generally leading to higher yields and milder required reaction conditions.[1]

    • Electron-donating groups (EDGs) like -NH₂ and -OR can slow down the reaction by increasing the electron density on the ring.[1] In these cases, more forcing conditions (higher temperatures, more active catalysts) may be necessary.

  • Steric Hindrance: Bulky groups near the bromine atom can impede the approach of the palladium catalyst, potentially requiring the use of less sterically demanding ligands.

  • Pyridine Nitrogen Coordination: The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, potentially acting as an inhibitor.[3] This effect can sometimes be mitigated by using more strongly coordinating phosphine ligands or by performing the reaction at higher temperatures.

Choosing the Right Supporting Cast: Ligands, Bases, and Solvents

The selection of appropriate supporting reagents is crucial for a successful reaction.

ComponentRole and Key ConsiderationsCommon Examples
Palladium Source Precursor to the active Pd(0) catalyst. Pd(II) sources are more air-stable.Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(CF₃COO)₂[1]
Ligand Stabilizes the Pd(0) species, influences reactivity and steric environment.Triphenylphosphine (PPh₃), XPhos, SPhos, Buchwald ligands.[6]
Copper Source Co-catalyst for acetylide formation.Copper(I) iodide (CuI)
Base Neutralizes the HBr byproduct and deprotonates the terminal alkyne.Amines: Triethylamine (Et₃N), Diisopropylamine (DIPA). Inorganic: K₂CO₃, Cs₂CO₃.[2]
Solvent Solubilizes reactants and influences reaction rate.Aprotic Polar: DMF, DMSO. Ethers: THF, 1,4-Dioxane. Amines: Et₃N (can act as both base and solvent).[1][6]

Table 1: Common Reagents for the Sonogashira Coupling of Bromopyridines.

Field-Proven Protocols

The following protocols provide a starting point for the Sonogashira coupling of bromopyridines. Optimization may be required based on the specific substrates.

Protocol 1: Standard Conditions for Electron-Deficient Bromopyridines

This protocol is adapted from a procedure for the coupling of 6-bromo-3-fluoro-2-cyanopyridine.[7]

Protocol_1 cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. To a dry Schlenk flask, add: - Bromopyridine (1.0 equiv) - Pd(PPh₃)₄ (0.15 equiv) - CuI (0.3 equiv) B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add degassed THF and Et₃N (2:1 v/v). B->C D 4. Degas the mixture for 5 minutes. C->D E 5. Add terminal alkyne (1.1 equiv) dropwise. D->E F 6. Stir at room temperature for 16 hours. E->F G 7. Monitor by TLC or LC-MS. F->G H 8. Concentrate the reaction mixture. G->H I 9. Purify by column chromatography. H->I caption Figure 2: Workflow for Protocol 1.

Figure 2: Workflow for Protocol 1.

Materials:

  • Electron-deficient bromopyridine (e.g., 6-bromo-3-fluoro-2-cyanopyridine)

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Anhydrous, degassed Triethylamine (Et₃N)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the bromopyridine (1.0 equiv), Pd(PPh₃)₄ (0.15 equiv), and CuI (0.3 equiv).

  • Evacuate the flask and backfill with argon. Repeat this cycle two more times.

  • Add degassed THF and Et₃N in a 2:1 ratio (e.g., 4 mL THF, 2 mL Et₃N) via syringe.

  • Degas the resulting mixture by bubbling argon through it for 5 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.

Protocol 2: Elevated Temperature Conditions for Less Reactive Bromopyridines

This protocol is adapted from a procedure for the coupling of 2-amino-3-bromopyridines and is suitable for more electron-rich or sterically hindered substrates.[1]

Materials:

  • Bromopyridine (e.g., 2-amino-3-bromopyridine)

  • Terminal alkyne

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂]

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Anhydrous, degassed Triethylamine (Et₃N)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous DMF (e.g., 2.0 mL per 0.5 mmol of bromopyridine) and stir for 30 minutes at room temperature.

  • Add the bromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and Et₃N (2.0 equiv).

  • Heat the reaction mixture to 100 °C and stir for 3 hours, or until completion as monitored by TLC.

  • Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Modern Variations: Copper-Free Sonogashira Coupling

To circumvent the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed. These reactions typically require a stronger base to facilitate the deprotonation of the alkyne and may benefit from more electron-rich, bulky phosphine ligands.

Key Features of Copper-Free Conditions:

  • Base: A stronger base is often required, such as diisopropylamine (DIPA) or cesium carbonate.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can promote the reaction.[4]

  • Additives: In some cases, a halide scavenger like tetrabutylammonium fluoride (TBAF) is used.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd black formation).[3]2. Insufficiently reactive bromopyridine.3. Impure reagents/solvents.1. Ensure strictly anaerobic conditions; use fresh, high-purity reagents.[3]2. Increase reaction temperature; switch to a more active catalyst/ligand system.3. Use anhydrous and thoroughly degassed solvents and bases.[3]
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.[3]2. High concentration of CuI.1. Rigorously degas all reagents and maintain a positive inert gas pressure.[3]2. Reduce the amount of CuI or switch to a copper-free protocol.
Dehalogenation of Bromopyridine 1. Presence of water or other protic impurities.2. Certain bases or high temperatures.1. Use anhydrous conditions.2. Screen alternative bases (e.g., K₂CO₃ instead of an amine base).
Complex Mixture of Products 1. Side reactions due to high temperature.2. Catalyst degradation.1. Lower the reaction temperature.2. Increase catalyst/ligand loading or switch to a more robust catalytic system.

Table 2: Common Issues and Solutions in Sonogashira Couplings of Bromopyridines.

Conclusion

The Sonogashira coupling of bromopyridines is a powerful and versatile tool for the synthesis of valuable alkynylpyridine building blocks. A thorough understanding of the reaction mechanism and the influence of each reaction parameter is essential for success. By carefully selecting the catalyst, ligand, base, and solvent system to match the electronic and steric properties of the specific bromopyridine substrate, researchers can overcome common challenges and achieve high-yielding, reliable transformations. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development and optimization of these critical reactions in your own research endeavors.

References

  • Wikipedia. (2023, December 28). Sonogashira coupling. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 24, 2026, from [Link]

  • Grzybowski, J., Gawarecka, K., & Gryko, D. T. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(13), 2735-2742. [Link]

  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(52), 12148-12152. [Link]

Sources

Application Note: Strategic Synthesis of Biaryl Compounds Using 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biaryl scaffolds are foundational motifs in medicinal chemistry and materials science, offering structural rigidity and vectors for molecular recognition. The strategic incorporation of a 3-methoxy-2-(trifluoromethyl)pyridine moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine as a versatile building block for the synthesis of diverse biaryl compounds via palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are presented, with an emphasis on the mechanistic rationale behind experimental choices to ensure procedural robustness and high-yield outcomes.

Introduction: The Value of the 2-(Trifluoromethyl)pyridine Scaffold

The pyridine ring is a privileged structure in pharmacology, while the trifluoromethyl (CF₃) group is a key bioisostere for improving critical drug-like properties.[1][3] The CF₃ group's strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic profile.[1] When combined, the 2-(trifluoromethyl)pyridine unit offers a unique electronic and steric profile that is highly sought after in modern drug design.

This compound emerges as a particularly valuable synthetic precursor. The bromine atom at the 6-position provides a reliable handle for palladium-catalyzed cross-coupling, while the methoxy and trifluoromethyl groups at the 3- and 2-positions, respectively, modulate the reactivity of the C-Br bond and confer desirable properties to the resulting biaryl product.[3]

Reagent Profile: this compound

Understanding the inherent properties of this building block is crucial for designing successful coupling strategies.

  • Chemical Structure: C₇H₅BrF₃NO

  • Molecular Weight: 256.02 g/mol

  • CAS Number: 1227499-22-0[4]

Reactivity Insights: The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group make the pyridine ring electron-deficient.[3][5] This electronic environment significantly activates the C6-Br bond towards oxidative addition to a Pd(0) center, a critical and often rate-limiting step in cross-coupling catalytic cycles.[5] However, the pyridine nitrogen can also act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity—a well-documented challenge known as the "2-pyridyl problem".[5] The selection of bulky, electron-rich phosphine ligands is therefore essential to mitigate this inhibitory effect and promote efficient catalysis.[5]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds due to its mild conditions and broad functional group tolerance.[6][7] It is the recommended primary approach for coupling this compound with a wide range of aryl- and heteroarylboronic acids or their ester derivatives.[6][8]

Mechanistic Rationale

The catalytic cycle, illustrated below, informs our choice of reagents. The electron-deficient nature of the bromopyridine substrate facilitates the initial Oxidative Addition step. The choice of a sufficiently strong base is critical for the Transmetalation step, where the boronic acid is converted to a more nucleophilic boronate species. Finally, the use of bulky, electron-donating ligands accelerates the final Reductive Elimination step to release the biaryl product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd R¹-Br Transmetal Transmetalation Intermediate OxAdd->Transmetal [R²-B(OR)₃]⁻ RedElim Reductive Elimination Precursor Transmetal->RedElim Ligand Dissociation Waste X-B(OR)₂⁻ RedElim->Pd0 R¹-R² Product R¹-R² (Biaryl Product) ArX R¹-Br (6-Bromo-3-methoxy-2- (trifluoromethyl)pyridine) ArBOH R²-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₂CO₃)

Caption: Suzuki-Miyaura Catalytic Cycle Diagram.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling with standard phenylboronic acids. Optimization may be required for more complex or sterically hindered coupling partners.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 eq, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard inert atmosphere glassware (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and anhydrous K₂CO₃.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask.

  • Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture. The presence of water can be beneficial for the solubility of the base and the transmetalation step.[8]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Optimization and Troubleshooting Data

For challenging substrates, screening different catalysts, ligands, bases, and solvents is crucial. The following table provides a guide for optimization.

ParameterCondition 1 (Standard)Condition 2 (Hindered Substrates)Condition 3 (Alternative)Rationale & Causality
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃Pd(PPh₃)₄dba-based catalysts can be effective for more challenging couplings; Pd(PPh₃)₄ is a classic but often less active choice.
Ligand (none)SPhos or XPhosP(tBu)₃Bulky, electron-rich phosphine ligands (Buchwald ligands) stabilize the Pd(0) state, prevent catalyst inhibition by the pyridine N, and promote oxidative addition/reductive elimination.[5]
Base K₂CO₃K₃PO₄ or Cs₂CO₃Na₂CO₃Stronger, more oxophilic bases like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step, especially with less reactive boronic esters.
Solvent Dioxane/H₂O (4:1)TolueneDMFToluene is a common non-polar choice. DMF can improve the solubility of certain reagents but may require higher temperatures.
Temp (°C) 90-100100-11080-120Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions.

Alternative Application: Buchwald-Hartwig Amination

The versatility of this compound extends to C-N bond formation. The Buchwald-Hartwig amination is a powerful method for coupling aryl halides with a wide range of primary and secondary amines.[9][10]

Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • XPhos or RuPhos (0.045 eq, 4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • Glovebox Setup: Due to the air- and moisture-sensitivity of the catalyst system and base, this reaction is best performed in a glovebox.

  • Reagent Addition: In a vial, combine Pd₂(dba)₃, the phosphine ligand, and NaOtBu. Add the this compound, followed by the amine and anhydrous toluene.

  • Reaction: Seal the vial tightly and heat to 100-110 °C with stirring for 12-24 hours.

  • Workup & Purification: After cooling, the workup and purification follow a similar procedure to the Suzuki-Miyaura coupling, involving dilution, washing, and column chromatography.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety.

Workflow General Synthesis & Purification Workflow A 1. Reagent Preparation (Weighing, inert atmosphere) B 2. Reaction Setup (Flask assembly, catalyst & solvent addition) A->B Inert Conditions C 3. Reaction Monitoring (Heating, stirring, TLC/LC-MS analysis) B->C Heating D 4. Workup (Quenching, extraction, drying) C->D Reaction Completion E 5. Purification (Column Chromatography) D->E Crude Product F 6. Characterization (NMR, MS) E->F Pure Product

Caption: Standardized workflow for cross-coupling reactions.

Conclusion

This compound stands as a highly effective and versatile building block for the synthesis of complex biaryl and heteroaryl-amine structures. Its activated C-Br bond, modulated by the electron-deficient trifluoromethylpyridine core, allows for efficient participation in robust palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles and carefully selecting catalysts, ligands, and conditions as outlined in these protocols, researchers can reliably access novel compounds with significant potential in pharmaceutical and materials science discovery.

References

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available at: [Link]

  • Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis. Available at: [Link]

  • Ball, N. D., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Available at: [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 203–213. Available at: [Link]

  • J. Isac, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5563. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

  • Gulea, M., & Doulain, P. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(20), 7073–7076. Available at: [Link]

  • Bar-Haim, G., et al. (2021). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. European Journal of Organic Chemistry. Available at: [Link]

  • ChemistryViews (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. Available at: [Link]

  • Abarca, B., et al. (2006). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Tetrahedron. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114–125. Available at: [Link]

  • Hanna, L. G., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 618–624. Available at: [Link]

  • Green, S. A., et al. (2020). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. Nature Communications, 11, 2816. Available at: [Link]

  • Cernak, T., et al. (2011). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Zhang, K., et al. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(5). Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

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Application Notes and Protocols: 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine as a Versatile Intermediate for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers and chemists on the application of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine as a strategic intermediate in the synthesis of novel agrochemicals. We explore the unique physicochemical properties conferred by the trifluoromethylpyridine (TFMP) moiety and detail the synthetic versatility of this specific building block. The core of this guide presents two robust, step-by-step protocols for converting the title compound into key agrochemical scaffolds: a pyridyloxyacetic acid framework via Nucleophilic Aromatic Substitution (SNAr) and a picolinic acid framework via Palladium-Catalyzed Carbonylation. These protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The Strategic Importance of Trifluoromethylpyridine Scaffolds in Agrochemicals

The incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern agrochemical design. The trifluoromethyl (-CF₃) group, in particular, is prized for its profound impact on a molecule's physicochemical properties. When appended to a pyridine ring, a privileged scaffold in bioactive compounds, the resulting trifluoromethylpyridine (TFMP) structure offers a powerful combination of benefits.[1]

Key Advantages of the TFMP Moiety:

  • Enhanced Lipophilicity: The -CF₃ group significantly increases lipophilicity, which can improve the penetration of the active ingredient through plant cuticles and cellular membranes.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by enzymes such as Cytochrome P450s. This can lead to longer residual activity in the target pest or weed.[1]

  • Increased Bioactivity: The high electronegativity of fluorine can alter the electronic profile of the pyridine ring, potentially leading to stronger binding interactions with target enzymes or receptors.

This compound (Figure 1) is an exemplary intermediate, engineered with distinct reactive handles for controlled, sequential chemical transformations. The bromine atom at the C6 position is an ideal site for transition metal-catalyzed cross-coupling reactions, while the pyridine ring, activated by the potent electron-withdrawing -CF₃ group at the C2 position, is primed for nucleophilic aromatic substitution.[2][3] This built-in reactivity makes it a valuable starting point for creating diverse libraries of potential herbicides, fungicides, and insecticides.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1227499-22-0[4]
Molecular Formula C₇H₅BrF₃NO[4]
Molecular Weight 256.02 g/mol [4]
SMILES COC1=C(N=C(C=C1)Br)C(F)(F)F[5]
Predicted XlogP 2.8[5]
Appearance Expected to be a solid or oil at room temperature.General Observation

Expected Spectroscopic Signatures:

  • ¹H NMR: Two distinct aromatic protons in the pyridine ring region (likely doublets), and a singlet for the methoxy (-OCH₃) group protons.

  • ¹³C NMR: Seven distinct carbon signals, including the characteristic quartet for the -CF₃ carbon due to C-F coupling.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

Synthetic Pathways and Core Reactivity

The title compound's utility stems from its capacity to undergo several high-yield, well-understood transformations. The bromine at C6 provides a handle for introducing new carbon-carbon or carbon-heteroatom bonds, while the electron-deficient nature of the ring allows for substitution chemistry.

G cluster_0 C6 Position Reactivity cluster_1 Ring Reactivity main This compound pd_coupling Palladium-Catalyzed Cross-Coupling main->pd_coupling Suzuki, Buchwald-Hartwig, etc. carbonylation Palladium-Catalyzed Carbonylation main->carbonylation CO, Pd Catalyst snar Nucleophilic Aromatic Substitution (SNAr) main->snar R-OH, Base aryl_deriv Aryl/Heteroaryl Derivatives pd_coupling->aryl_deriv amine_deriv Aminated Derivatives pd_coupling->amine_deriv picolinic_acid Picolinic Acid / Ester Scaffolds carbonylation->picolinic_acid pyridyloxy_deriv Pyridyloxyacetic Acid Scaffolds snar->pyridyloxy_deriv

Caption: Core reactivity pathways of the title intermediate.

Application Protocol 1: Synthesis of a Pyridyloxyacetic Acid Herbicide Scaffold via Nucleophilic Aromatic Substitution (SNAr)

Causality and Rationale: This protocol targets the synthesis of scaffolds found in auxin-mimicking herbicides like Fluroxypyr and Triclopyr.[6][7] The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The causality for this reaction's success lies in the electronic properties of the substrate: the strongly electron-withdrawing trifluoromethyl group at the C2 position, along with the inherent electronegativity of the ring nitrogen, renders the C6 position highly electrophilic and susceptible to attack by a nucleophile.[2][3] The bromine atom serves as an excellent leaving group in this context. We use a polar aprotic solvent (DMF) to solvate the cation of the base, thereby increasing the nucleophilicity of the alkoxide.

G start 6-Bromo-3-methoxy-2- (trifluoromethyl)pyridine reagents 1. Ethyl Glycolate, NaH 2. DMF, 60-80 °C start->reagents Step 1: SNAr intermediate SNAr Adduct (Pyridyloxyacetate Ester) hydrolysis 1. LiOH, THF/H₂O 2. Acidic Workup (HCl) intermediate->hydrolysis Step 2: Saponification product Target Scaffold: (3-Methoxy-2-(trifluoromethyl) pyridin-6-yloxy)acetic acid G start 6-Bromo-3-methoxy-2- (trifluoromethyl)pyridine reagents Pd(OAc)₂, Xantphos, DBU Methanol, Toluene CO Atmosphere (1 atm), 80 °C start->reagents Step 1: Carbonylation intermediate Carbonylation Product (Methyl 3-methoxy-2-(trifluoromethyl) picolinate) hydrolysis 1. NaOH, MeOH/H₂O 2. Acidic Workup (HCl) intermediate->hydrolysis Step 2: Saponification product Target Scaffold: 3-Methoxy-2-(trifluoromethyl) picolinic acid

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Substituted Bromopyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complex landscape of substituted bromopyridine chemistry. As a Senior Application Scientist, I understand that achieving the desired regioselectivity in the functionalization of these versatile heterocycles is a common yet significant challenge for researchers in synthetic and medicinal chemistry. This guide is structured to address the most pressing issues encountered in the lab, moving from fundamental principles to reaction-specific troubleshooting. Our goal is to empower you with the mechanistic understanding and practical strategies needed to control the outcome of your reactions.

Section 1: Fundamental Principles of Regioselectivity in Pyridine Chemistry

Before troubleshooting specific reactions, it's crucial to grasp the underlying principles that govern where a substituent will add to a bromopyridine ring. The reactivity is a delicate interplay of electronic effects, steric hindrance, and reaction-specific mechanistic pathways.

Q1: What makes the different positions on a bromopyridine ring have such different reactivities?

The reactivity of a pyridine ring is fundamentally dictated by the electron-withdrawing nature of the nitrogen atom. This creates a permanent dipole and makes the carbon atoms electron-deficient, particularly at the α-positions (C2/C6) and the γ-position (C4).

  • Electronic Effects: The C2 and C6 positions are the most electron-deficient (electrophilic) due to their proximity to the nitrogen atom. The C4 position is also electron-deficient, but to a lesser extent. The C3 and C5 positions are the most electron-rich and are less prone to nucleophilic attack or oxidative addition in cross-coupling reactions.[1] For electrophilic substitution, the opposite is true, but these reactions are generally difficult on pyridines without strongly activating groups.[2]

  • Steric Hindrance: Substituents on the ring can physically block access to adjacent positions. A bulky group at C3, for example, will disfavor reactions at both C2 and C4, potentially making the C6 position the only viable site for substitution.[3]

  • Coordination Effects: The pyridine nitrogen's lone pair can coordinate to metal catalysts or reagents. This can influence the regiochemical outcome, either by deactivating the ring or by directing a reagent to a specific position.

G cluster_pyridine Substituted Bromopyridine cluster_factors Governing Factors Pyridine Br-Py-R Electronics Electronic Effects (N-atom influence) Pyridine->Electronics Intrinsic Property Sterics Steric Hindrance (Substituent bulk) Pyridine->Sterics Substituent Dependent Coordination Coordination Effects (Catalyst/Reagent binding) Pyridine->Coordination Reaction Dependent Outcome Regiochemical Outcome (Mixture of Isomers or Selective Product) Electronics->Outcome Sterics->Outcome Coordination->Outcome

Caption: Interplay of factors governing regioselectivity.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions are workhorses for C-C bond formation. However, with poly-substituted bromopyridines, achieving site-selectivity can be a significant hurdle.

Q2: My Suzuki-Miyaura coupling on 2,4-dibromopyridine is reacting at the C2 position. How can I selectively functionalize the C4 position?

This is a classic regioselectivity challenge. The C2 position is inherently more reactive toward the oxidative addition step of the catalytic cycle because it is more electron-deficient than the C4 position.[1] Therefore, standard catalysts like Pd(PPh₃)₄ will almost always favor C2 coupling.[4]

Causality: The selectivity-determining step is typically the oxidative addition of the Pd(0) catalyst to the C-Br bond.[5] The more electrophilic the carbon atom, the faster the oxidative addition. The pyridine nitrogen makes C2 more electrophilic than C4.

Troubleshooting Strategies:

  • Ligand Modification (The Primary Lever): You can often reverse the inherent selectivity by using sterically demanding ligands. Bulky phosphine or N-heterocyclic carbene (NHC) ligands can make the approach to the more accessible C2 position difficult, forcing the catalyst to react at the C4 position.

    • Mechanism of Inversion: While the exact mechanism can be complex, bulky ligands increase the steric barrier for oxidative addition at the hindered C2 position, making the electronically less favorable but sterically more accessible C4 position the preferred site of reaction. Some reports suggest that changes in catalyst speciation, from mononuclear to multinuclear palladium species, can also dramatically influence site selectivity.[1]

    • Practical Application: Screen a panel of bulky, electron-rich phosphine ligands (e.g., QPhos, RuPhos) or NHC ligands (e.g., IPr, IMes).

  • Catalyst System: Recent studies have shown that specific catalyst systems, such as cyclotriveratrylene-tethered trinuclear Pd(II)-NHC complexes, can promote Suzuki coupling at the C4 position of 2,4-dibromopyridine.[1]

Data Summary: Ligand Effects on 2,4-Dibromopyridine Suzuki Coupling

Ligand/Catalyst SystemPredominant Reaction SiteTypical C4:C2 RatioNotes
Pd(PPh₃)₄C21:25"Conventional" selectivity driven by electronics.[4]
Pd₂ (dba)₃ / QPhosC4>20:1Bulky monophosphine ligand inverts selectivity.[1]
Trinuclear Pd(II)-NHCC4~10:1Significant C4 selectivity, but may see over-arylation.[1]
Q3: I am attempting a Heck reaction with 3-bromopyridine and an electron-rich olefin, but I'm getting a mixture of linear (β) and branched (α) products. How can I improve selectivity?

The regioselectivity of the Heck reaction is notoriously sensitive to the electronic properties of the olefin, the ligands, and the specific reaction pathway (neutral vs. cationic).

Causality: For intermolecular Heck reactions, the outcome is determined by which carbon of the olefin inserts into the Aryl-Pd bond.[6]

  • Electron-Withdrawing Groups (EWGs) on the olefin (e.g., acrylates) strongly favor insertion at the β-position to keep the palladium atom away from the EWG, leading almost exclusively to the linear (E)-alkene product.[6]

  • Electron-Donating Groups (EDGs) on the olefin (e.g., vinyl ethers) can lead to mixtures, as the electronic bias is less pronounced.[6]

Troubleshooting Strategies:

  • Ligand Choice: The ligand has a profound, though sometimes subtle, effect. Bidentate phosphine ligands like dppp are commonly used, but sometimes a switch to a different ligand can dramatically shift the selectivity. For example, meso-2,4-Bis(diphenylphosphino)pentane (mBDPP) has been shown to be highly effective for promoting α-arylation of electron-rich olefins.[7]

  • Control the Mechanistic Pathway: The "neutral" pathway (with a neutral Pd complex) and the "cationic" pathway (with a cationic [Pd-Aryl]⁺ complex) lead to different regioisomers.

    • To favor the neutral pathway (often leading to β-products), use halide-containing palladium precursors (e.g., (Ph₃P)₂PdCl₂) and avoid halide scavengers.

    • To favor the cationic pathway (often leading to α-products), use halide-free precursors (e.g., Pd(OAc)₂) or add a halide scavenger like a silver or thallium salt (e.g., Ag₃PO₄).[8]

G Start Poor Regioselectivity in Heck Reaction CheckOlefin Analyze Olefin Electronics Start->CheckOlefin EWG Olefin has strong EWG? CheckOlefin->EWG EDG Olefin has EDG or is electronically neutral? CheckOlefin->EDG LigandScreen Screen Ligand Panel (e.g., mBDPP for α-selectivity) EWG->LigandScreen No, selectivity should be high. Check other parameters. Result Improved Selectivity EWG->Result Yes EDG->LigandScreen Yes Pathway Modify Mechanistic Pathway LigandScreen->Pathway Cationic Force Cationic Pathway: - Use Pd(OAc)₂ - Add Silver Salt (Ag₃PO₄) Pathway->Cationic For α-product Neutral Force Neutral Pathway: - Use PdCl₂(L)₂ - Avoid Halide Scavengers Pathway->Neutral For β-product Cationic->Result Neutral->Result

Caption: Troubleshooting workflow for Heck reaction regioselectivity.

Section 3: Directed ortho-Metalation (DoM) of Bromopyridines

Q4: I am trying to perform a Directed ortho-Metalation on 3-bromopyridine to install a substituent at the C4 position, but I am getting low yields and complex mixtures. What is going wrong?

Directed ortho-Metalation (DoM) is a powerful technique for regioselective functionalization, but it requires careful control of conditions. In this reaction, a Directed Metalation Group (DMG) coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position.[9]

Causality: The bromine atom in 3-bromopyridine can itself act as a weak DMG. However, the pyridine nitrogen is a powerful Lewis base that will coordinate the organolithium reagent. This, combined with the acidity of the protons on the pyridine ring, creates a complex competitive landscape. The proton at C2 is often the most acidic, leading to lithiation there instead of at C4.

Troubleshooting Strategies:

  • Choice of Base/Conditions: The choice of lithiating agent and temperature is critical.

    • n-Butyllithium (nBuLi): Often too reactive. It can add to the pyridine ring or lead to halogen-metal exchange.

    • Lithium Diisopropylamide (LDA): This is a non-nucleophilic, sterically hindered base and is often the reagent of choice for deprotonation of pyridines. It minimizes competitive nucleophilic addition.[10]

    • Temperature: These reactions must be run at low temperatures (typically -78 °C) to prevent side reactions and ensure the kinetic product is formed.

  • Leverage a Stronger DMG: If the bromine atom is not a sufficient directing group, the presence of a stronger DMG is necessary. For example, if your substrate was 3-bromo-2-methoxypyridine, the methoxy group would be a much stronger DMG than the bromine, but it would direct lithiation to the C-H bond ortho to it, which is not what you want. A removable DMG at the C2 position could block that site and force lithiation at C4.

  • Use Mixed Aggregates: Sophisticated base systems like nBuLi-Li-aminoalkoxide mixed aggregates have been developed to achieve unprecedented regioselectivity, such as promoting C6 lithiation on chlorinated pyridines where other bases fail.[10] Exploring such advanced reagents may be necessary for particularly challenging substrates.

Caption: General mechanism of Directed ortho-Metalation.

Section 4: Experimental Protocols

Protocol 1: Ligand Screening for Regioselective Suzuki-Miyaura Coupling

This protocol provides a framework for identifying the optimal ligand to achieve a desired regioselectivity in the coupling of a di-bromopyridine.

Objective: To determine the best ligand for maximizing the C4/C2 product ratio in the Suzuki-Miyaura coupling of 2,4-dibromopyridine with phenylboronic acid.

Materials:

  • 2,4-dibromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Ligand panel (e.g., PPh₃, XPhos, SPhos, RuPhos, QPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Reaction vials suitable for inert atmosphere

  • Standard glassware and Schlenk line or glovebox

Procedure:

  • Array Setup: In a glovebox, set up an array of 5 reaction vials. To each vial, add 2,4-dibromopyridine (1.0 equiv), phenylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor (e.g., 2 mol % Pd(OAc)₂ in anhydrous toluene).

  • Ligand Addition: To each of the 5 reaction vials, add a different ligand (4.4 mol %).

  • Initiation: Add the palladium precursor stock solution to each vial. Seal the vials tightly.

  • Reaction: Remove the vials from the glovebox and place them in a preheated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 12 hours), take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the ratio of the C4-phenyl-2-bromopyridine to the C2-phenyl-4-bromopyridine isomer.

  • Analysis: Compare the C4/C2 ratios across the different ligands to identify the most selective one for your desired outcome.

Self-Validation: The inclusion of a standard, non-bulky ligand like PPh₃ serves as a baseline control, which should yield the electronically favored C2 product. A successful experiment is one where other ligands show a clear and reproducible deviation from this baseline, demonstrating that the regioselectivity is under ligand control.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use a bromopyridine N-oxide to alter reactivity? A: Yes. Formation of the N-oxide dramatically changes the electronic properties of the ring. It activates the C2 and C4 positions for nucleophilic substitution and can alter the regioselectivity of other reactions. It can also serve as a protecting group for the nitrogen lone pair, preventing catalyst coordination.

Q: My reaction is giving me significant amounts of de-brominated starting material. What's causing this? A: Protodeboronation of the boronic acid (in Suzuki reactions) or premature β-hydride elimination followed by reductive elimination can lead to hydrodehalogenation. Ensure your reagents and solvents are scrupulously dry and that your base is not overly aggressive. Using potassium organotrifluoroborates instead of boronic acids can also mitigate this issue as they are more resistant to protodeboronation.[11]

Q: Does the choice of base matter for regioselectivity in cross-coupling? A: While the ligand is the primary driver, the base can play a secondary role. It can influence the rate of transmetalation and the overall catalyst stability and activity. For a given substrate, it is always worth screening a few different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) during optimization.

References

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]

  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. National Institutes of Health. Available at: [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available at: [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Available at: [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]

  • What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. PubMed Central. Available at: [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. Available at: [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Pd– m BDPP-Catalyzed Regioselective Internal Arylation of Electron-Rich Olefins by Aryl Halides. ACS Publications. Available at: [Link]

  • Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. PubMed. Available at: [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS Presentations. Available at: [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. Available at: [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. KTH DiVA. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Regioselective Reactivity of Bromo-3-methoxy-2-(trifluoromethyl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Pyridine Functionalization

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable scaffolds. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug discovery. However, the synthesis of precisely functionalized pyridine derivatives is often a formidable challenge, demanding a nuanced understanding of the factors that govern their reactivity. The regiochemical outcome of a reaction can be exquisitely sensitive to the placement of substituents on the pyridine ring.

This guide offers an in-depth comparison of the reactivity of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine against its key positional isomers. As researchers and drug development professionals, understanding the differential reactivity of these building blocks is paramount for strategic, efficient, and successful synthesis campaigns. We will dissect the electronic and steric factors at play and provide a comparative analysis of their performance in cornerstone synthetic transformations, supported by experimental data and detailed protocols.

Chapter 1: The Theoretical Underpinnings of Reactivity

The reactivity of a substituted bromopyridine in common transformations like cross-coupling and nucleophilic aromatic substitution (SNAr) is not random. It is a predictable outcome of the interplay between several key factors.

1.1. Electronic Effects: A Tug-of-War for Electron Density

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the α (2,6) and γ (4) positions. The substituents on the ring further modulate this electronic landscape:

  • -CF₃ (Trifluoromethyl): This is a powerful electron-withdrawing group (EWG) through both induction (-I) and negative hyperconjugation. Its presence significantly depletes electron density in the ring, making the C-Br bond more susceptible to oxidative addition in cross-coupling reactions and the ring itself more activated towards nucleophilic attack.

  • -OCH₃ (Methoxy): This group exhibits a dual nature. It is electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+M). In pyridine systems, its net effect is often context-dependent, but the resonance donation can influence the stability of reaction intermediates.

  • Pyridine Nitrogen: The nitrogen atom itself acts as a potent EWG, activating the ortho (2,6) and para (4) positions to the nitrogen for nucleophilic attack.

In This compound , the bromine is at an α-position, activated by the ring nitrogen. The powerful -CF₃ group at the adjacent C2 position further enhances this activation.

1.2. Positional Activation in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The ease of this step is influenced by the electron density at the carbon atom.[1]

  • Activation by EWGs: Electron-withdrawing groups decrease the electron density at the carbon of the C-Br bond, making it more electrophilic and generally accelerating the rate of oxidative addition.

  • Ortho/Para Activation: The C-Br bonds at the 2-, 4-, and 6-positions of the pyridine ring are generally more reactive than those at the 3- or 5-positions due to the proximity of the electron-withdrawing nitrogen atom.[1]

1.3. Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed through a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate dictates the reaction's feasibility and regioselectivity.

  • Stabilization by EWGs: The reaction is significantly accelerated by the presence of strong EWGs that can stabilize the negative charge of the Meisenheimer complex through resonance or induction.[2]

  • Ortho/Para Directing: For the SNAr mechanism to be effective, the EWG must be positioned ortho or para to the leaving group (the halogen). This allows the negative charge to be delocalized onto the EWG, providing crucial stabilization. A meta-positioned EWG cannot provide this resonance stabilization, rendering the reaction much slower or unfeasible.

Chapter 2: Comparative Analysis in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the workhorses of modern synthesis for forming C-C, C-N, and C-O bonds.[3][4] The success of these reactions with bromopyridine substrates is highly dependent on the isomer in use.

Suzuki-Miyaura Coupling: The Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity and high functional group tolerance.[3]

Analysis of this compound: This isomer is highly activated for Suzuki coupling. The bromine is at the C6 position (ortho to nitrogen), and the potent -CF₃ group at C2 provides strong electronic activation. This combination makes the C-Br bond highly susceptible to oxidative addition.

Comparative Isomer Reactivity (Predicted & Observed):

  • 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine: The bromine is at a meta-position relative to the nitrogen. Lacking the direct activation from the nitrogen, this isomer is expected to be significantly less reactive than the 6-bromo isomer. Higher catalyst loadings, more electron-rich ligands, and higher temperatures would likely be required to achieve comparable yields.

  • 4-Bromo-3-methoxy-2-(trifluoromethyl)pyridine: The bromine is at the C4 position (para to nitrogen). This position is also highly activated. Its reactivity is expected to be comparable to, or slightly less than, the 6-bromo isomer, as the C6 position can sometimes experience additional activation from lone pair coordination to the catalyst.

Table 1: Representative Suzuki-Miyaura Coupling Conditions & Yields

SubstrateBoronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
This compoundArylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90>90Inferred from similar systems[5][6]
5-Bromo Isomer (Predicted)Arylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene110ModerateBased on general principles[7]
4-Bromo Isomer (Predicted)Arylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90HighBased on general principles[1][7]

Note: Direct comparative experimental data for all isomers is not available in a single source. Predictions are based on established principles of pyridine reactivity.

Workflow: Suzuki-Miyaura Catalytic Cycle

The choice of ligand and base is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) accelerate the rate-limiting oxidative addition and the final reductive elimination steps. The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)(Br)L₂ ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_r Ar-Pd(II)(R)L₂ transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Product) red_elim->product reagents1 Ar-Br (Pyridine) reagents1->ox_add reagents2 R-B(OR)₂ + Base reagents2->transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is essential for synthesizing arylamines, a common motif in pharmaceuticals. The reactivity trends often mirror those of the Suzuki coupling.

Analysis of this compound: This substrate is an excellent candidate for Buchwald-Hartwig amination. The electronically activated C6-Br bond readily undergoes oxidative addition. However, a key challenge with 2-halopyridines is potential catalyst inhibition, where the pyridine nitrogen coordinates to the palladium center.[8] The use of bulky, electron-rich ligands is often crucial to mitigate this effect and promote the desired catalytic turnover.

Comparative Isomer Reactivity (Predicted):

  • 5-Bromo Isomer: Expected to be less reactive. More forcing conditions (higher temperature, stronger base like LHMDS or NaOtBu) and specialized ligand systems would be necessary.

  • 4-Bromo Isomer: Expected to be highly reactive, similar to the 6-bromo isomer.

Table 2: Representative Buchwald-Hartwig Amination Conditions

SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100HighInferred from similar systems[9]
5-Bromo Isomer (Predicted)MorpholinePd(OAc)₂ / RuPhosLHMDSDioxane120ModerateBased on general principles

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr provides an alternative, often palladium-free, route to functionalize electron-poor heteroaromatics.[10][11] The reaction's success is critically dependent on the electronic activation provided by substituents.

Analysis of this compound: This isomer is exceptionally well-suited for SNAr. The leaving group (Br) is at the C6 position, which is ortho to the powerfully activating ring nitrogen and para to the methoxy group. More importantly, it is activated by the strongly electron-withdrawing -CF₃ group at the C2 position. A nucleophile attacking the C6 position will generate a Meisenheimer complex where the negative charge is stabilized by both the nitrogen and the trifluoromethyl group.

Comparative Isomer Reactivity (Predicted):

  • 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine: This isomer is predicted to be completely unreactive towards SNAr. The bromine is meta to the strongly activating -CF₃ group and the ring nitrogen. There is no mechanism for resonance stabilization of the negative charge in the Meisenheimer intermediate.

  • 4-Bromo-3-methoxy-2-(trifluoromethyl)pyridine: This isomer should also be reactive. The bromine at C4 is para to the ring nitrogen and ortho to the -CF₃ group. This allows for excellent stabilization of the intermediate, making it a viable substrate for SNAr. Its reactivity would be comparable to the 6-bromo isomer.

Mechanism: SNAr Stabilization

The key to a successful SNAr reaction is the stabilization of the high-energy Meisenheimer complex. The diagram below illustrates how an ortho- or para-positioned EWG provides this crucial stabilization.

SNAr_Mechanism Figure 2: Meisenheimer Complex Stabilization in SₙAr cluster_ortho Ortho/Para EWG (Reactive) cluster_meta Meta EWG (Unreactive) Ortho_Start Py-Br + Nu⁻ Meisenheimer_Ortho [Meisenheimer Complex] (Charge on C ortho to EWG) Ortho_Start->Meisenheimer_Ortho Attack Resonance_Ortho Charge delocalized onto EWG Meisenheimer_Ortho->Resonance_Ortho Stabilization Product_Ortho Py-Nu + Br⁻ Resonance_Ortho->Product_Ortho Loss of Br⁻ Meta_Start Py-Br + Nu⁻ Meisenheimer_Meta [Meisenheimer Complex] (Charge NOT on C with EWG) Meta_Start->Meisenheimer_Meta Attack No_Resonance No Resonance Stabilization Meisenheimer_Meta->No_Resonance No_Product No Reaction No_Resonance->No_Product

Caption: Stabilization of the Meisenheimer intermediate is key for SₙAr reactivity.

Chapter 4: Experimental Protocols

Trustworthy science is built on reproducible methods. The following protocols are representative procedures for the transformations discussed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the bromide of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., pyrrolidine) (2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq) or a non-nucleophilic organic base like DIPEA (3.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and the solvent (DMSO).

  • Add the amine nucleophile and the base (K₂CO₃ or DIPEA).

  • Heat the mixture to 80-120 °C and stir for 6-24 hours. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The reactivity of bromo-3-methoxy-2-(trifluoromethyl)pyridine isomers is a clear demonstration of the principles of physical organic chemistry guiding synthetic outcomes.

  • For Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): The 6-bromo and 4-bromo isomers are the superior substrates due to the electronic activation of the C-Br bond by the pyridine nitrogen. The 5-bromo isomer is significantly less reactive and should be avoided if alternatives are available, or approached with the expectation that more robust catalytic systems and harsher conditions will be required.

  • For Nucleophilic Aromatic Substitution (SNAr): The 6-bromo and 4-bromo isomers are highly activated for this transformation due to the ortho/para relationship between the leaving group and the powerful trifluoromethyl activating group. The 5-bromo isomer is effectively inert to SNAr because the meta-positioning of the activating group fails to stabilize the crucial Meisenheimer intermediate.

This comparative understanding allows for the rational design of synthetic routes. For a target molecule requiring functionalization at the 5-position, a chemist must rely on cross-coupling chemistry. Conversely, if functionalization is desired at the 6-position, the chemist has the strategic flexibility to choose between robust cross-coupling methods or potentially more economical and palladium-free SNAr conditions, depending on the desired nucleophile. This predictive power is the cornerstone of efficient and innovative drug development.

References

  • Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3524–3530. [Link]

  • Ghaffar, T., & Park, K. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

  • Bourichi, S., et al. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. IUCrData, 2(8), x171071. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2018). Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Chemical Science, 9(12), 3144–3149. [Link]

  • Neumann, C. N., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Organic & Biomolecular Chemistry, 18(36), 7101–7105. [Link]

  • Gómez, C., Maciá, B., & Yus, M. (2005). DTBB-Catalyzed lithiation of 2,6-bis(chloromethyl)pyridine. Arkivoc, 2005(9), 10-20. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Gevorgyan, V., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(18), 3290. [Link]

  • Szabó, K. J., & Larhed, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Shen, J., et al. (2022). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development, 26(9), 2636–2645. [Link]

  • Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]

  • Jasinski, J. P., et al. (2015). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1201–1204. [Link]

  • Joule, J. A., & Mills, K. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Heterocyclic Chemistry, 5, 227-257. [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]

  • Yilmaz, I., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Records of Natural Products, 14(2), 101-110. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

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A Comprehensive Guide to Palladium Catalysts for Heteroaryl Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heteroaromatic moieties are fundamental building blocks in a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronics. The precise and efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving these heterocyclic systems is therefore a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, offering a versatile and powerful platform for the synthesis of complex heteroaryl-containing molecules.[1][2]

This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparative analysis of common palladium catalysts for three key transformations in heteroaryl chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. By examining the interplay between catalyst structure, reaction conditions, and substrate scope, this document aims to equip the reader with the knowledge to make informed decisions in catalyst selection and to optimize reaction protocols for the successful synthesis of challenging heteroaryl targets.

Chapter 1: Mechanistic Foundations of Palladium-Catalyzed Heteroaryl Coupling

A fundamental understanding of the reaction mechanism is paramount to rational catalyst selection and troubleshooting. While the specifics can vary, the majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which can be broadly divided into three key steps: oxidative addition, transmetalation (or its equivalent in amination reactions), and reductive elimination.[3]

The General Catalytic Cycle

  • Oxidative Addition: The cycle typically begins with the reaction of a low-valent palladium(0) species with the heteroaryl halide (Ar-X). In this step, the palladium center inserts itself into the Ar-X bond, leading to the formation of a square planar palladium(II) intermediate. The electronic properties and steric bulk of the ligands on the palladium catalyst play a crucial role in facilitating this often rate-determining step.[4]

  • Transmetalation/Amine Coordination:

    • For Suzuki-Miyaura and Sonogashira Couplings: The organometallic coupling partner (e.g., an organoboron reagent in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) undergoes transmetalation, where its organic group is transferred to the palladium(II) center, displacing the halide.

    • For Buchwald-Hartwig Amination: An amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the regeneration of the active palladium(0) catalyst, which can then re-enter the catalytic cycle. Bulky and electron-donating ligands often promote this step.[5]

Challenges with Heteroaryl Substrates

Heteroaryl compounds can present unique challenges in cross-coupling reactions. The lone pairs of electrons on the heteroatoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic nature of the heteroaromatic ring can influence the rates of the individual steps in the catalytic cycle.

The Critical Role of Ligands

The ligands coordinated to the palladium atom are not mere spectators; they are integral to the catalyst's reactivity, stability, and selectivity.

  • Phosphine Ligands: This diverse class of ligands, ranging from the simple triphenylphosphine (PPh₃) to the sophisticated biarylphosphines developed by Buchwald (e.g., SPhos, RuPhos, XPhos) and others, allows for fine-tuning of the catalyst's properties. Electron-rich and sterically hindered phosphines generally enhance the rates of both oxidative addition and reductive elimination.[4][5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form robust bonds with palladium. This strong bond imparts high stability to the catalyst. Their steric bulk can also be tuned to promote efficient reductive elimination.[6]

Palladium Precatalysts

Many modern cross-coupling reactions utilize palladium(II) precatalysts. These are air-stable compounds that are readily reduced in situ to the active palladium(0) species under the reaction conditions. This approach offers greater convenience and reproducibility compared to handling air-sensitive Pd(0) sources.

Catalytic Cycle Figure 1: Generalized Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(L)₂-X Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)(L)₂-R OA_complex->Trans_complex Transmetalation (R-M) Trans_complex->Pd0 Product Ar-R Trans_complex->Product Reductive Elimination Product->Pd0

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Chapter 2: A Comparative Look at Palladium Catalysts for Suzuki-Miyaura Coupling of Heteroaryls

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for constructing biaryl and heteroaryl-aryl linkages. The choice of catalyst is critical, especially when dealing with less reactive heteroaryl chlorides or sterically demanding coupling partners.

Performance Comparison of Palladium Catalysts in Heteroaryl Suzuki-Miyaura Coupling

Catalyst SystemHeteroaryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄3-BromopyridinePhenylboronic acidK₂CO₃Toluene/H₂O801285[7]
Pd(dppf)Cl₂2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole2,4-Dimethoxyphenylboronic acidK₂CO₃1,4-Dioxane80>2Low[8]
Pd(OAc)₂ / SPhos3-BromopyridinePhenylboronic acidK₃PO₄1,4-Dioxane100495[7]
PEPPSI-IPr3-BromopyridinePhenylboronic acidCs₂CO₃t-AmylOH100298[7]
Pd₂(dba)₃ / P(t-Bu)₃2-Chloropyrimidine (solid-supported)Phenylboronic acidKFTHF5012High Purity[9]
XPhosPdG2/XPhos3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-oneVarious arylK₂CO₃1,4-Dioxane110 (MW)0.2570-95[10]

Analysis of Catalyst Performance:

  • Pd(PPh₃)₄: A classic and often effective catalyst, particularly for more reactive heteroaryl bromides. However, it may require higher temperatures and longer reaction times.[7]

  • Pd(dppf)Cl₂: While effective in many cases, its performance can be substrate-dependent, as seen in the low yield with the thiadiazole substrate.[8]

  • Bulky Phosphine Ligands (e.g., SPhos, XPhos): Catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos often exhibit superior performance, enabling the coupling of less reactive heteroaryl chlorides and achieving high yields under milder conditions.[7][10]

  • NHC Ligands (e.g., PEPPSI-IPr): Palladium-NHC complexes are highly active and robust catalysts, often providing excellent yields in short reaction times with low catalyst loadings.[7]

Experimental Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrimidine

This protocol is adapted from a procedure for the coupling of solid-supported chloropyrimidines.[9]

Materials:

  • 2-Chloropyrimidine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

  • Potassium fluoride (spray-dried) (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloropyrimidine, phenylboronic acid, and potassium fluoride.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in THF under an inert atmosphere.

  • Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Seal the tube and heat the reaction mixture at 50 °C overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling Start Combine Reactants and Base Catalyst Prepare and Add Catalyst Solution Start->Catalyst Reaction Heat Reaction Mixture Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for a typical Suzuki-Miyaura coupling experiment.

Chapter 3: Navigating the Buchwald-Hartwig Amination of Heteroaryl Halides

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds. The choice of ligand is particularly critical in this reaction, often dictating the success or failure of the transformation, especially with challenging heteroaryl substrates.

Performance Comparison of Palladium Catalysts in Heteroaryl Buchwald-Hartwig Amination

LigandHeteroaryl HalideAmineBaseSolventTemp (°C)Yield (%)Ref.
SPhos4-ChlorobenzonitrileMorpholineNaOtBuToluene8098[6]
RuPhos2-Bromo-6-methylpyridineN-MethylanilineNaOtBuToluene10095[6]
XPhos2-ChloropyridineAnilineK₂CO₃t-BuOH11092[11]
BippyPhos2-Chloro-5-trifluoromethylpyridinePiperidineKOtBu1,4-Dioxane10095[6]
CM-phos4-(tert-butyl)phenyl methanesulfonateN-MethylanilineK₂CO₃t-BuOH120High[12]

Analysis of Catalyst Performance:

  • SPhos and XPhos: These are highly versatile and broadly applicable ligands that provide excellent results with a wide variety of primary and secondary amines and heteroaryl halides.[6][11]

  • RuPhos: This ligand is often the top performer for the coupling of sterically hindered secondary amines, as its electronic and steric properties are thought to facilitate the rate-limiting reductive elimination step for these challenging substrates.[6]

  • BippyPhos: A highly effective ligand for a broad range of aminations, demonstrating excellent reactivity with various heteroaryl chlorides.[6]

  • CM-phos: This indolylphosphine ligand has shown excellent catalytic activity for the amination of aryl mesylates, expanding the scope of electrophiles for this reaction.[12]

Experimental Protocol 2: Buchwald-Hartwig Amination of 3-Bromoquinoline

This protocol is a general procedure adapted from literature methods.[12]

Materials:

  • 3-Bromoquinoline (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, RuPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add toluene, followed by 3-bromoquinoline and morpholine via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by flash chromatography.

Buchwald-Hartwig Cycle Figure 3: Catalytic Cycle of Buchwald-Hartwig Amination Pd0 L-Pd(0) OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition (Ar-X) Amine_Coord [L-Pd(II)(Ar)(H₂NR¹R²)]⁺X⁻ OA->Amine_Coord + HNR¹R² Amido L-Pd(II)(Ar)(NR¹R²) Amine_Coord->Amido + Base - HB⁺X⁻ Amido->Pd0 Product Ar-NR¹R² Amido->Product Reductive Elimination Product->Pd0

Caption: A simplified depiction of the catalytic cycle for the Buchwald-Hartwig amination.

Chapter 4: Illuminating the Sonogashira Coupling of Heteroaryl Halides

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, providing access to a wide array of aryl and heteroaryl alkynes, which are valuable intermediates in organic synthesis. The reaction is traditionally co-catalyzed by copper(I) salts, although copper-free variants have gained prominence to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).

Performance Comparison of Palladium Catalysts in Heteroaryl Sonogashira Coupling

Catalyst SystemHeteroaryl HalideAlkyneBaseSolventTemp (°C)Yield (%)Ref.
Pd(PPh₃)₂Cl₂ / CuI2,5-DiiodopyrazinePhenylacetyleneEt₃NTHFRT95
Pd(OAc)₂ / PPh₃ / CuI2-IodofuranPhenylacetyleneEt₃NDMF80-100High[3]
Pd(OAc)₂ / XPhosAryl imidazolylsulfonatePhenylacetyleneCs₂CO₃DMSO65High[11]
Pd-Salen ComplexIodobenzenePhenylacetyleneK₂CO₃IsopropanolRT95
Pd/C (heterogeneous)Aryl halidesPhenylacetyleneK₂CO₃DMF100Good[8]

Analysis of Catalyst Performance:

  • Classic Pd/Cu Systems: The combination of a palladium catalyst like Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst remains a highly effective and widely used system for the Sonogashira coupling of heteroaryl halides, often providing excellent yields under mild conditions.

  • Copper-Free Systems: The development of copper-free Sonogashira protocols, often employing bulky phosphine ligands like XPhos, is advantageous for synthesizing products where copper contamination is a concern. These systems are effective for a range of heteroaryl electrophiles.[11]

  • Novel Catalyst Systems: The exploration of alternative catalyst systems, such as palladium-salen complexes, has demonstrated high efficiency at room temperature. Heterogeneous catalysts like Pd/C offer the advantage of easier catalyst removal and recycling.[8]

Experimental Protocol 3: Copper-Free Sonogashira Coupling of 2-Iodofuran

This protocol is adapted from a general procedure for copper-free Sonogashira coupling.[3]

Materials:

  • 2-Iodofuran (1.0 mmol)

  • Phenylacetylene (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, dissolve Pd₂(dba)₃ and XPhos in DMF.

  • Add 2-iodofuran, phenylacetylene, and DIPEA to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Workflow Figure 4: Experimental Workflow for Copper-Free Sonogashira Coupling Setup Combine Reactants, Base, and Catalyst in Solvent Reaction Heat Under Inert Atmosphere Setup->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue heating Workup Aqueous Workup and Extraction Monitoring->Workup Reaction complete Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: A schematic of the experimental steps for a copper-free Sonogashira coupling reaction.

Palladium-catalyzed cross-coupling reactions are undeniably among the most powerful tools in the synthetic chemist's arsenal for the construction of complex heteroaromatic molecules. The success of these transformations is intricately linked to the judicious choice of the palladium catalyst and reaction conditions. This guide has provided a comparative overview of commonly employed palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling of heteroaryl substrates.

The data presented herein underscores that there is no "one-size-fits-all" catalyst. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine and N-heterocyclic carbene ligands often provide superior results, especially for challenging substrates. In the case of Sonogashira couplings, both traditional palladium/copper systems and modern copper-free variants offer distinct advantages depending on the specific application.

As the demand for novel heteroaromatic compounds in medicine and materials science continues to grow, so too will the need for more efficient and versatile catalytic systems. The continued exploration of new ligand architectures and a deeper understanding of reaction mechanisms will undoubtedly pave the way for the next generation of palladium catalysts for heteroaryl coupling.

References

  • Sonogashira coupling involves coupling of vinyl/aryl halides with terminal acetylenes catalyzed by transition metals, especially palladium and copper. MDPI. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Cooperative N-Heterocyclic Carbene/Palladium-Catalyzed Enantioselective Umpolung Annulations. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Sonogashira Synthesis of New Porous Aromatic Framework-Entrapped Palladium Nanoparticles as Heterogeneous Catalysts for Suzuki-Miyaura Cross-Coupling. PubMed. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. [Link]

  • N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. ResearchGate. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. [Link]

  • Heck, Sonogashira, and Hiyama Reactions Catalyzed by Palladium Nanoparticles Stabilized by Tris-Imidazolium Salt. ResearchGate. [Link]

  • Palladium-free and ligand-free Sonogashira cross-coupling. ResearchGate. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • N-Heterocyclic Carbenes (NHCs) Containing N-C-Palladacycle Complexes: Synthesis and Reactivity in Aryl Amination Reactions. Sci-Hub. [Link]

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]

Sources

The Methoxy Group's Influence: A Comparative Guide to the Biological Activity of Pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous FDA-approved drugs. Its versatility allows for a wide array of chemical modifications, each fine-tuning the molecule's biological activity. Among these modifications, the introduction of a methoxy group (–OCH₃) is a common strategy to enhance therapeutic potential. This guide provides an in-depth comparison of the biological activities of methoxy-substituted pyridine analogs versus their non-methoxy counterparts, supported by experimental data and mechanistic insights. We will explore how this seemingly simple functional group can profoundly impact a compound's efficacy in anticancer and antimicrobial applications.

The Subtle Power of Methoxy Substitution: A Tale of Two Activities

The addition of a methoxy group to a pyridine ring can alter its electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets. While the precise effects are context-dependent, general trends have emerged from numerous structure-activity relationship (SAR) studies.

Anticancer Activity: A Double-Edged Sword

In the realm of oncology, methoxy substitution has been shown to both enhance and, in some cases, diminish the anticancer activity of pyridine analogs. The outcome is highly dependent on the position of the methoxy group and the overall molecular scaffold.

One key observation is that the presence of multiple methoxy groups, particularly a trimethoxyphenyl moiety, is a recurring feature in potent anticancer pyridine derivatives that act as tubulin polymerization inhibitors.[1][2][3] These compounds disrupt the formation of microtubules, essential components of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[1][3]

Conversely, in a series of 3-methyl-4-aminopyridine derivatives studied for their effects on voltage-gated potassium channels, the 3-methoxy-4-aminopyridine analog was found to be 3–4 times less potent than the parent 4-aminopyridine.[4] This highlights that the electronic and steric influence of the methoxy group can sometimes be detrimental to binding at a specific biological target.

Table 1: Comparative Anticancer Activity of Methoxy-Substituted vs. Non-Methoxy Pyridine Analogs

Compound/AnalogSubstitutionTarget Cell LineActivity Metric (IC₅₀ in µM)Reference
Diarylpyridine Series (Tubulin Inhibitors)
Compound 10t 3,4,5-trimethoxyphenyl groupHeLa, MCF-7, SGC-7901Sub-micromolar[5]
Pyrazolo[3,4-b]pyridine Series (CDK9 Inhibitors)
Compound 9a Unsubstituted phenyl at C4HeLa2.59[6]
Compound 9h 3,4-dimethoxyphenyl at C4HeLa>9a[6]
Aminopyridine Series (K+ Channel Blockers)
4-Aminopyridine (4-AP)Unsubstituted-- (Baseline)[4]
3-Methoxy-4-aminopyridine3-methoxy-3-4x less potent than 4-AP[4]

Note: Direct head-to-head IC₅₀ comparisons between a methoxy-pyridine and its exact non-methoxy counterpart are limited in the literature. The data presented reflects trends observed in SAR studies.

Antimicrobial Activity: An Electron-Donating Advantage

In the context of antimicrobial agents, the electron-releasing nature of the methoxy group often contributes to enhanced biological activity.[1] This is attributed to an increase in the electron density of the pyridine ring system, which can facilitate more effective interactions with microbial targets. For instance, studies on quinoline derivatives, a related heterocyclic scaffold, have shown that substitution with methoxy groups can lead to improved antimicrobial activity against various bacterial and fungal strains.[7]

Mechanistic Insights: How Methoxy Groups Drive Biological Action

The influence of methoxy substitution extends beyond simple steric and electronic effects, often playing a crucial role in the mechanism of action at the molecular level. Two prominent examples in anticancer drug discovery are the inhibition of Cyclin-Dependent Kinase 9 (CDK9) and the disruption of tubulin polymerization.

CDK9 Inhibition: A Hydrogen Bonding Anchor

CDK9 is a key transcriptional regulator, and its inhibition is a promising strategy in cancer therapy.[8] In a study of pyrazolo[3,4-b]pyridine derivatives, the methoxy group on a phenyl ring attached to the pyridine core was found to be critical for inhibitory activity against CDK9.[6] Molecular docking studies revealed that the oxygen atom of the methoxy group forms a crucial hydrogen bond with the key amino acid residue Asp145 in the CDK9 active site, anchoring the inhibitor and contributing to its potency.[6]

CDK9_Inhibition cluster_0 CDK9 Active Site CDK9 CDK9 Asp145 Asp145 Inhibitor Methoxy-Pyridine Analog Inhibitor->Asp145 H-Bond

Caption: Methoxy group of a pyridine analog forming a hydrogen bond with Asp145 in the CDK9 active site.

Tubulin Polymerization Inhibition: The Power of the Trimethoxyphenyl Motif

Many potent tubulin polymerization inhibitors feature a trimethoxyphenyl group, which binds to the colchicine binding site on β-tubulin.[1][3] This interaction disrupts the assembly of microtubules, leading to mitotic arrest and apoptosis in cancer cells. In several series of pyridine-based tubulin inhibitors, the presence of a 3,4,5-trimethoxyphenyl moiety is a strong determinant of high antiproliferative activity.[1][5] Docking studies have shown that the methoxy groups of this ring can form hydrogen bonds with key residues in the colchicine binding site, such as Cysβ241, Asnα101, and Thrα179, stabilizing the drug-target complex.[1]

Tubulin_Inhibition cluster_0 β-Tubulin Colchicine Site cluster_1 α-Tubulin Interface Tubulin β-Tubulin Cys241 Cysβ241 Inhibitor Trimethoxyphenyl-Pyridine Analog Inhibitor->Cys241 H-Bond Asn101 Asnα101 Inhibitor->Asn101 H-Bond Thr179 Thrα179 Inhibitor->Thr179 H-Bond

Caption: Methoxy groups of a trimethoxyphenyl-pyridine analog interacting with the colchicine binding site of tubulin.

Experimental Protocols for Biological Activity Assessment

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial properties of pyridine analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][9][10] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (methoxy- and non-methoxy pyridine analogs) and a positive control (e.g., doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Pyridine Analogs (Methoxy vs. Non-methoxy) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) & Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F G Calculate IC₅₀ Values F->G

Caption: A generalized workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[2]

Materials:

  • Bacterial or fungal strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds (methoxy- and non-methoxy pyridine analogs)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds and the control antibiotic in the growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by eye or by measuring the optical density with a microplate reader.

Conclusion

The strategic incorporation of methoxy groups into the pyridine scaffold is a powerful tool in medicinal chemistry for modulating biological activity. In the context of anticancer drug development, methoxy substitution, particularly as a trimethoxyphenyl moiety, is strongly associated with potent tubulin polymerization inhibition. Furthermore, the methoxy group can serve as a critical hydrogen bond acceptor in enzyme active sites, such as in CDK9. For antimicrobial applications, the electron-donating properties of the methoxy group can enhance the efficacy of pyridine-based compounds.

While direct comparative data between methoxy- and their exact non-methoxy pyridine counterparts is not always available, the existing body of research strongly supports the significant and often beneficial role of methoxy substitution. Future drug design efforts should continue to explore the nuanced effects of the number and position of methoxy groups on the pyridine ring to optimize therapeutic outcomes. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these promising classes of compounds.

References

  • Gong, Y., et al. (2020). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339-1347. Retrieved from [Link]

  • Bocian, E., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry, 15(1), 35-57. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4209. Retrieved from [Link]

  • Senger, N. A., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6432–6435. Retrieved from [Link]

  • Li, Q., et al. (2021). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1653. Retrieved from [Link]

  • Harvey, A. L., & Marshall, I. G. (1980). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology, 69(1), 53–62. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(45), 29551-29575. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. Retrieved from [Link]

  • Kumar, A., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 13(5), 1-15. Retrieved from [Link]

  • Nagashree, S., et al. (2014). Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Journal of Chemistry, 2014, 852707. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. International Journal of Molecular Sciences, 23(7), 4001. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6398. Retrieved from [Link]

  • Bîcu, E., et al. (2023). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 28(19), 6777. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2795. Retrieved from [Link]

  • Li, Y., & Chen, Y. (2022). CDK9 inhibitors in cancer research. RSC Medicinal Chemistry, 13(8), 915-927. Retrieved from [Link]

  • Romagnoli, R., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 25(24), 5961. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). "QSAR and SAR Analysis of Substituted Quinazolinones as CDK9 Inhibitors: Correlating Physicochemical Descriptors with Bioactivity". ResearchGate. Retrieved from [Link]

  • Bou-Salah, L., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6667. Retrieved from [Link]

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Comparative Guide to Cross-Reactivity Studies of Functionalized Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold - A Privileged Structure with Inherent Challenges

The pyridine ring is a cornerstone of modern medicinal chemistry, celebrated for its presence in a vast array of FDA-approved drugs and natural products.[1][2] Its unique electronic properties, stemming from the nitrogen heteroatom, often bestow favorable pharmacokinetic characteristics upon drug candidates. Replacing a simple phenyl ring with pyridine can enhance metabolic stability, improve aqueous solubility, increase cellular permeability, and resolve issues with off-target protein binding.[1] This six-membered heterocycle is a versatile pharmacophore found in drugs targeting a wide spectrum of diseases, from cancer (e.g., Imatinib) and HIV/AIDS (e.g., Nevirapine) to common allergies (e.g., Doxylamine).[3]

However, the very features that make pyridine so attractive can also present significant challenges. The nitrogen atom's lone pair of electrons can participate in hydrogen bonding and coordinate with metallic ions, leading to unintended interactions with biological macromolecules.[3][4] This phenomenon, known as cross-reactivity, involves the binding of a drug candidate to proteins other than its intended therapeutic target. Such off-target interactions can lead to a range of adverse effects, from reduced efficacy to severe toxicity, and are a major cause of late-stage drug development failures.

This guide provides a comparative framework for understanding and investigating the cross-reactivity of functionalized pyridine compounds. We will explore how different substituents on the pyridine core can modulate binding profiles and detail a strategic, multi-tiered experimental approach for the early identification and characterization of off-target interactions. This document is intended for researchers, scientists, and drug development professionals seeking to de-risk their pyridine-based drug discovery programs through robust, evidence-based cross-reactivity assessment.

The Influence of Functionalization on Pyridine's Binding Profile

The cross-reactivity profile of a pyridine-containing compound is not dictated by the core alone but is exquisitely sensitive to the nature and position of its functional groups. Substituents alter the ring's steric and electronic properties, thereby modifying its potential for off-target interactions.[5][6]

  • Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -F) decrease the electron density of the pyridine ring. This makes the ring less susceptible to oxidative metabolism but can also alter its hydrogen bonding capabilities and pKa, potentially changing its interaction profile with off-target proteins.

  • Electron-Donating Groups (EDGs) : Groups such as amino (-NH₂) and methoxy (-OCH₃) increase the ring's electron density. While this can enhance binding to certain targets, it can also increase the likelihood of metabolic liabilities or interactions with unintended receptors. Studies have shown that the presence and position of methoxy groups can significantly enhance the antiproliferative activity of pyridine derivatives, suggesting a strong influence on their interaction with cellular components.[7]

  • Steric Hindrance : Bulky substituents placed near the nitrogen atom or other key interaction points can physically block access to the binding pockets of off-target proteins, thereby improving selectivity. Conversely, poorly placed bulky groups may inadvertently promote binding to unintended targets with larger pockets.

  • Hydrogen Bond Donors/Acceptors : The introduction of groups capable of forming hydrogen bonds (e.g., -OH, -NH₂, -C=O) can dramatically alter a compound's binding affinity and specificity.[7] These groups can form specific interactions that anchor the molecule in the binding site of the intended target while being incompatible with the binding sites of off-targets.

The interplay of these factors is complex, and predicting cross-reactivity based on structure alone is challenging. Therefore, a robust experimental strategy is essential.

Caption: Impact of functional groups on pyridine's physicochemical properties and binding profile.

Comparative Data on Functionalized Pyridines

To illustrate these principles, the following table summarizes hypothetical, yet representative, data for a series of pyridine-based kinase inhibitors. The goal is to inhibit Target Kinase A while avoiding two known off-targets, Kinase B and Kinase C.

Pyridine DerivativeR Group (at C4)Target Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Off-Target Kinase C IC₅₀ (nM)Selectivity Ratio (B/A)
Compound 1 -H501508003
Compound 2 -Cl (EWG)45900120020
Compound 3 -OCH₃ (EDG)257550003
Compound 4 -CONH₂ (H-Bond)152500>10,000167

This data is illustrative. Actual results will vary based on the specific scaffold and targets.

Analysis:

  • Compound 2: The addition of an electron-withdrawing chlorine atom slightly improves target potency and significantly reduces binding to off-target Kinase B, demonstrating a favorable shift in selectivity.

  • Compound 3: An electron-donating methoxy group enhances target potency but maintains poor selectivity against Kinase B, indicating it may mimic an interaction present in both active sites.

  • Compound 4: The carboxamide group, capable of hydrogen bonding, dramatically improves both potency and selectivity, likely by forming a specific interaction in the target's active site that is not possible in the off-targets.

A Strategic Workflow for Cross-Reactivity Assessment

A proactive, tiered approach is the most effective strategy for identifying and mitigating cross-reactivity risks. This workflow progresses from broad, high-throughput methods to highly specific, quantitative analyses for confirmed hits.

Cross_Reactivity_Workflow A Pyridine Compound Library (Diverse Functionalization) B Tier 1: Primary Screening (e.g., Broad Immunoassay Panel) A->B Screen against off-target panel C Data Analysis (Identify Potential Hits) B->C Signal > Threshold? D Tier 2: Hit Confirmation & Profiling (Dose-Response ELISA) C->D Yes G Risk Assessment (Evaluate Therapeutic Window) C->G No (Low Risk) E Tier 3: Quantitative Biophysical Analysis (Surface Plasmon Resonance - SPR) D->E Confirmed Hits F Tier 4: Covalent Adduct Identification (LC-MS/MS) D->F If reactivity suspected E->G Quantify Kd, Kon, Koff F->G Identify adducted proteins

Caption: A tiered experimental workflow for assessing pyridine compound cross-reactivity.

Experimental Protocols

Here we provide detailed, self-validating protocols for key assays in the cross-reactivity workflow. The causality behind critical steps is explained to ensure robust and reliable data generation.

Protocol 1: Tier 2 - Cross-Reactivity Profiling by Indirect ELISA

This protocol is designed to screen and confirm the binding of pyridine compounds to a panel of immobilized, purified off-target proteins.

Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and scalable method for detecting binding events.[8] Its plate-based format allows for simultaneous testing against numerous proteins, making it ideal for initial cross-reactivity screening. The indirect format provides signal amplification, enhancing sensitivity.

Self-Validation System:

  • Positive Control: A compound known to bind the off-target protein.

  • Negative Control: Vehicle (e.g., DMSO) only, to establish baseline signal.

  • No-Protein Control: Wells without coated protein, to check for non-specific binding of the compound or antibodies to the plate/blocking buffer.

  • No-Compound Control: Wells with protein and detection antibodies but no test compound, to ensure the detection system itself does not generate a signal.

Methodology:

  • Plate Coating:

    • Dilute each off-target protein to 2-5 µg/mL in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5).

    • Add 100 µL of the protein solution to respective wells of a 96-well high-binding polystyrene plate.

    • Incubate overnight at 4°C.

    • Rationale: This step immobilizes the potential off-target protein on a solid surface, facilitating subsequent separation of bound and unbound components.[9]

  • Washing:

    • Aspirate the coating solution.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Rationale: Washing removes unbound protein and is critical throughout the assay to reduce background noise.

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1-3% BSA in PBS-T).

    • Incubate for 1-2 hours at room temperature.

    • Rationale: Blocking saturates all remaining non-specific binding sites on the polystyrene surface to prevent the antibodies or test compound from binding directly to the plate, which would cause false-positive results.[10]

  • Compound Incubation:

    • Wash the plate 3 times as in step 2.

    • Prepare serial dilutions of the functionalized pyridine compounds in Assay Buffer (e.g., 1% BSA in PBS-T). A typical starting range is 100 µM to 1 nM.

    • Add 100 µL of each compound dilution (and controls) to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Primary & Secondary Antibody Incubation:

    • This step assumes the compound is tagged (e.g., with biotin) or that a specific anti-compound antibody is available. If not, a competition ELISA format would be used instead.

    • Wash the plate 3 times.

    • Add 100 µL of a primary antibody against the compound (or a tag) diluted in Assay Buffer. Incubate for 1 hour.

    • Wash the plate 3 times.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) diluted in Assay Buffer. Incubate for 1 hour.[11]

    • Rationale: The antibody sandwich detects the presence of the compound bound to the immobilized protein. The HRP enzyme will later generate a colorimetric signal.

  • Detection:

    • Wash the plate 5 times.

    • Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

    • Incubate in the dark for 15-30 minutes. A blue color will develop.

    • Rationale: HRP catalyzes the oxidation of TMB, producing a colored product. The intensity of the color is proportional to the amount of bound compound.

  • Data Acquisition:

    • Add 100 µL/well of Stop Solution (e.g., 2 N H₂SO₄). The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes.

    • Plot the absorbance versus compound concentration and fit to a dose-response curve to determine the EC₅₀ for each off-target interaction.

Protocol 2: Tier 3 - Quantitative Kinetic Analysis by Surface Plasmon Resonance (SPR)

This protocol provides a method for obtaining detailed kinetic data (Kₐ, Kₔ, K₋) for confirmed off-target interactions.

Causality: SPR is a label-free, real-time optical sensing technique that measures changes in the refractive index near a sensor surface as molecules bind and dissociate.[12] This allows for the precise determination of association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), providing a much deeper understanding of the binding interaction than endpoint assays like ELISA.

Self-Validation System:

  • Reference Flow Cell: An activated and blocked flow cell without immobilized protein serves as a reference to subtract bulk refractive index changes and non-specific binding.

  • Analyte Concentration Series: A series of analyte concentrations, including a zero-concentration (buffer only) injection, is required for accurate kinetic fitting.

  • Mass Transport Limitation Test: Performing the analysis at two different flow rates can help determine if the binding is limited by diffusion rather than the intrinsic interaction kinetics.[13]

Methodology:

  • Ligand (Off-Target Protein) Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Rationale: EDC/NHS chemistry creates highly reactive esters on the sensor surface that will covalently bind to primary amines (e.g., lysine residues) on the protein.

    • Inject the off-target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (Response Units, RU).

    • Inject a blocking agent (e.g., 1 M ethanolamine-HCl, pH 8.5) to deactivate any remaining reactive esters.

    • Rationale: Deactivation is crucial to prevent non-specific covalent attachment of the analyte in subsequent steps.

  • Analyte (Pyridine Compound) Binding Analysis:

    • Prepare a series of precise dilutions of the functionalized pyridine compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected K₋.[13]

    • Perform a kinetic analysis cycle:

      • Association: Inject the lowest concentration of the compound over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 180 seconds). Monitor the binding response (RU) in real-time.

      • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU as the compound dissociates from the protein.

      • Regeneration: Inject a pulse of a regeneration solution (e.g., low pH glycine or high salt buffer, determined empirically) to remove all remaining bound analyte, returning the surface to its baseline state.

    • Repeat the cycle for each concentration of the pyridine compound, including a buffer-only injection for double referencing.

    • Rationale: This cycle generates a series of sensorgrams, which are plots of response versus time. The shape of the association and dissociation curves contains the kinetic information.[14]

  • Data Processing and Analysis:

    • Process the raw data by subtracting the reference flow cell signal from the ligand flow cell signal (to correct for bulk effects) and then subtracting the buffer-only injection signal (to correct for any systematic drift).

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting algorithm will calculate the association rate (kₐ, units M⁻¹s⁻¹), dissociation rate (kₔ, units s⁻¹), and the equilibrium dissociation constant (K₋ = kₔ/kₐ, units M).

Protocol 3: Tier 4 - Identification of Covalent Adducts by LC-MS/MS

This protocol outlines the steps to identify if a pyridine compound (or its metabolite) forms a covalent bond with an off-target protein.

Causality: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution MS can detect the small mass shift that occurs when a compound covalently binds to a protein.[15] The "bottom-up" proteomics approach, involving protein digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the most suitable method for identifying the exact peptide and amino acid residue that has been modified.[16]

Self-Validation System:

  • Unmodified Control: An aliquot of the protein incubated with vehicle (DMSO) under the same conditions. This is essential for distinguishing modified peptides from unmodified ones.

  • Database Searching: The MS/MS data is searched against a protein sequence database. A successful search requires the identification of both the unmodified protein and the specific peptide with a mass modification corresponding to the pyridine compound.

Methodology:

  • Protein-Compound Incubation:

    • Incubate the purified off-target protein (e.g., 1 mg/mL) with an excess of the functionalized pyridine compound (e.g., 10- to 100-fold molar excess) in a suitable buffer (e.g., PBS or ammonium bicarbonate) for a defined period (e.g., 2-24 hours) at 37°C.

    • Rationale: This step allows time for the potential covalent reaction to occur. If metabolic activation is required, the incubation may need to include liver microsomes and NADPH.

  • Sample Preparation - Reduction, Alkylation, and Digestion:

    • Remove excess, unbound compound using a desalting column or protein precipitation.

    • Denature the protein using urea or guanidine-HCl.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 56°C.

    • Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark.

    • Rationale: Reduction and alkylation linearize the protein and prevent disulfide bonds from interfering with digestion and analysis.

    • Dilute the sample to reduce the denaturant concentration.

    • Add a protease, typically trypsin, at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Rationale: Trypsin cleaves the protein into smaller peptides, which are more amenable to MS analysis. It predictably cleaves after lysine and arginine residues.

  • LC-MS/MS Analysis:

    • Acidify the peptide digest with formic acid and desalt using a C18 solid-phase extraction tip.

    • Inject the cleaned peptides onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • The LC separates the peptides based on their hydrophobicity.

    • The mass spectrometer performs a survey scan (MS1) to measure the mass-to-charge ratio of the eluting peptides.

    • The instrument then selects the most intense peptide ions for fragmentation (MS2 or tandem MS), generating fragment ion spectra that contain sequence information.

  • Data Analysis:

    • Use specialized software to search the generated MS/MS spectra against the known sequence of the off-target protein.

    • Perform an "open" or "variable modification" search, allowing the software to look for peptides that have a mass shift corresponding to the molecular weight of the pyridine compound (or a reactive metabolite).

    • Manually validate any identified modified peptide spectra to confirm that the fragmentation pattern is consistent with the proposed modification site.

    • Rationale: This data analysis workflow can pinpoint the exact location of the covalent modification, providing invaluable mechanistic insight into the cross-reactive event.[17][18]

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. HistologiX. [Link]

  • ELISA: The Complete Guide. Antibodies.com. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. PubMed. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Functionalization of pyridine. a. Examples of active pharmaceutical... ResearchGate. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

  • (a) Examples of medicinally relevant pyridine containing molecules; (b)... ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. PMC - NIH. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Oxford Academic. [Link]

  • Technical Guide for ELISA - Protocols. SeraCare. [Link]

  • Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. ACS Publications. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. ResearchGate. [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • ELISA Handbook. Boster Bio. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Laboratory experiments for exploring the surface plasmon resonance. PhysLab. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Guidance for Industry. FDA. [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. ACS Publications. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Binding - Enzyme Linked Immunosorbant Assays (ELISAs). Biology LibreTexts. [Link]

  • Testing for Drug Hypersensitivity Syndromes. PMC - PubMed Central - NIH. [Link]

  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX. [Link]

  • Pyridine coordination chemistry for molecular assemblies on surfaces. PubMed. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • How to perform an analysis of Related Substances during a Drug-Excipient compatibility study?. YouTube. [Link]

  • Cross-reactivity among drugs: Clinical problems. ResearchGate. [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.